molecular formula C8H12N2 B061867 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) CAS No. 161095-84-7

1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

货号: B061867
CAS 编号: 161095-84-7
分子量: 136.19 g/mol
InChI 键: MIWPZAJUMRBDOX-QPJJXVBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI), also known as 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI), is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-[(E)-but-2-en-2-yl]-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-7(2)8-5-10(3)6-9-8/h4-6H,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWPZAJUMRBDOX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide on 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (CAS 161095-84-7): Structural Properties, Synthetic Utility, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (CAS 161095-84-7) represents a highly specialized structural motif in modern synthetic and medicinal chemistry. Featuring an electron-rich N-methylimidazole core conjugated with a trisubstituted (E)-alkenyl side chain, this molecule serves as a versatile building block for advanced active pharmaceutical ingredients (APIs) and transition-metal ligands. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic protocols, and explores its pharmacological potential, particularly concerning metalloenzyme interactions.

Structural and Physicochemical Profiling

The molecular architecture of CAS 161095-84-7 is defined by a 1,4-disubstitution pattern on the imidazole ring. The N1 position is methylated, which eliminates the hydrogen-bond donor capacity of the free imidazole, thereby increasing lipophilicity and altering the pKa of the N3 nitrogen. The C4 position bears an (E)-1-methyl-1-propenyl group. The (E)-stereoconfiguration dictates that the bulky imidazole ring and the terminal methyl group of the alkene are positioned on opposite sides of the double bond, minimizing steric strain and maximizing π -orbital overlap between the alkene and the aromatic system.

Quantitative Physicochemical Data

To facilitate drug design and analytical tracking, the foundational physicochemical properties of the compound are summarized below.

PropertyValuePharmacological Implication
CAS Registry Number 161095-84-7Unique identifier for regulatory tracking
Molecular Formula C8H12N2Defines baseline mass for LC-MS validation
Molecular Weight 136.19 g/mol Highly ligand-efficient fragment (LE > 0.3)
Stereochemistry (E)-isomerDictates spatial orientation in receptor pockets
Hydrogen Bond Donors 0Enhances membrane permeability
Hydrogen Bond Acceptors 2 (N atoms)Facilitates target coordination (e.g., Heme Fe³⁺)
Rotatable Bonds 1High conformational rigidity
Topological Polar Surface Area 17.8 ŲExcellent blood-brain barrier (BBB) penetration potential

Retrosynthetic Analysis and Synthetic Methodologies

The synthesis of trisubstituted (E)-alkenyl imidazoles presents a stereochemical challenge. Traditional Wittig olefinations often yield thermodynamically unstable (Z)-alkenes or complex (E)/(Z) mixtures depending on the ylide stabilization[1]. To ensure strict adherence to the (E)-configuration of CAS 161095-84-7, a transition-metal-catalyzed cross-coupling approach is vastly superior, as the stereochemistry can be pre-defined in the organoboron reagent.

Synthesis SM1 4-Bromo-1-methyl- 1H-imidazole Cat Pd(dppf)Cl2 / K2CO3 Cross-Coupling SM1->Cat SM2 (E)-1-methyl-1-propenyl- boronic acid SM2->Cat Prod Target Compound CAS 161095-84-7 Cat->Prod Path A (Stereospecific) Ketone 1-(1-methyl-1H-imidazol- 4-yl)ethanone Wittig Wittig Olefination Ketone->Wittig Ylide Ethylidene- triphenylphosphorane Ylide->Wittig Wittig->Prod Path B (Non-specific)

Retrosynthetic pathways for (E)-1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling (Path A)

Unprotected or basic imidazoles are notorious for coordinating to palladium centers, leading to catalyst poisoning and low turnover numbers (TON). To circumvent this, bulky or bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) or XPhos are employed to sterically protect the Pd center while facilitating the oxidative addition of the electron-rich bromoimidazole[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromo-1-methyl-1H-imidazole (1.0 equiv), (E)-1-methyl-1-propenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions. K₂CO₃ is chosen as a mild base to activate the boronic acid via the formation of a reactive boronate complex without degrading the starting materials.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the mixture.

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the Pd center, accelerating the reductive elimination step and preventing off-target coordination by the basic N3 atom of the imidazole[3].

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

  • In-Process Control (IPC) & Validation: At 8 hours, sample the organic layer for LC-MS analysis. The system is self-validating: the disappearance of the isotopic doublet of the brominated starting material (M, M+2) and the emergence of the m/z 137.1 [M+H]⁺ peak confirms catalytic turnover.

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

  • Final Stereochemical Validation: Utilize ¹H NMR spectroscopy. The vinylic proton of the (E)-isomer will exhibit a distinct chemical shift and coupling constant compared to the (Z)-isomer, confirming the stereoretention from the boronic acid precursor.

Pharmacological Potential: Metalloenzyme Interaction

N-methylimidazole derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their ability to interact with metalloenzymes, most notably the Cytochrome P450 (CYP450) superfamily. These enzymes are responsible for the oxidative metabolism of drugs and the biosynthesis of sterols (e.g., CYP51 in fungi)[4].

Mechanism of Action and Causality

The inhibitory potency of N-methylimidazoles against CYP450s is driven by a dual-interaction paradigm. First, the unhindered N3 nitrogen atom of the imidazole ring acts as a strong Lewis base, directly coordinating to the electrophilic Heme Iron (Fe³⁺) in the enzyme's active site. Quantum mechanical studies reveal that this coordination increases the doublet–sextet energy gap of the Fe³⁺ state, effectively locking the enzyme in an inactive conformation and preventing the binding of molecular oxygen[5].

Second, the (E)-1-methyl-1-propenyl side chain at the C4 position plays a critical role in target selectivity. This lipophilic, rigid alkenyl group projects into the hydrophobic substrate-binding channel of the enzyme. By modifying the steric bulk and geometry of this side chain, researchers can tune the molecule to selectively inhibit pathogenic CYP enzymes (like fungal CYP51) while sparing human hepatic CYPs (like CYP3A4 or CYP2D6), thereby reducing the risk of drug-drug interactions (DDIs)[4].

CYP450 Drug Alkenyl-Imidazole Ligand CYP Cytochrome P450 Enzyme Drug->CYP Enters active site Heme Heme Iron (Fe3+) Drug->Heme N3 Coordination Pocket Hydrophobic Pocket Drug->Pocket Alkenyl Insertion Inhibition Enzyme Inhibition Heme->Inhibition Blocks O2 Pocket->Inhibition Steric Blockade

Mechanism of CYP450 enzyme inhibition by N-methylimidazole derivatives.

Analytical Validation and Stability Workflows

To ensure the integrity of CAS 161095-84-7 during drug development, robust analytical workflows must be established. The conjugated diene-like system (imidazole π -system + alkenyl group) is susceptible to specific degradation pathways.

Protocol: Forced Degradation and Isomeric Purity Analysis

A self-validating HPLC method must be capable of resolving the (E) and (Z) isomers, as well as detecting oxidation byproducts.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Causality: TFA ionizes the basic imidazole nitrogen, preventing peak tailing and ensuring sharp, reproducible retention times.

  • Oxidative Stress Testing: Expose a 1 mg/mL solution of the compound to 3% H₂O₂ for 24 hours at 40 °C.

    • Expected Outcome: The electron-rich trisubstituted double bond is highly susceptible to epoxidation. The emergence of a more polar peak (lower retention time) corresponding to the epoxide or subsequent diol (via hydrolysis) validates the method's stability-indicating power.

  • Photo-isomerization Testing: Expose the sample to UV light (254 nm) for 4 hours.

    • Expected Outcome: UV excitation of the conjugated system will induce (E) to (Z) isomerization. The appearance of a closely eluting isobaric peak confirms the method's ability to resolve stereoisomers, validating the batch purity of the synthesized (E)-isomer.

References

  • Quantitatively Interpreted Enhanced Inhibition of Cytochrome P450s by Heteroaromatic Rings Containing Nitrogen. ACS Publications.[Link]

  • From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. MDPI.[Link]

  • Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers.[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications.[Link]

  • Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. PMC.[Link]

Sources

Predictive In Vitro Toxicity Profiling of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI): A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CASRN: 161095-84-7), characterized by a molecular formula of C8H12N2, presents a unique toxicological profile driven by two distinct structural motifs: an N-methylated imidazole core and a trans-alkenyl (propenyl) side chain. Because highly specific empirical toxicity data for this exact chemical entity is limited, drug development professionals must rely on a predictive, mechanism-based in vitro framework.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the causality behind the expected toxicity vectors of this compound. We will explore the dual risks of cytochrome P450 (CYP) inhibition via heme coordination and the genotoxic potential of reactive epoxide intermediates, providing self-validating experimental protocols to empirically define its safety margins.

Structural Toxicology & Mechanistic Rationale

To accurately profile this compound, we must isolate its structural components and predict their behavior in a biological system.

The Imidazole Core: Heme Coordination and CYP450 Inhibition

The imidazole ring is a well-documented pharmacophore known for its interaction with hepatic enzymes. The sp2-hybridized nitrogen (N3) of the imidazole ring acts as a strong ligand for the ferric iron (Fe3+) in the porphyrin ring of cytochrome P450 enzymes. This coordination typically results in a Type II difference spectrum and potent reversible inhibition of major isoforms, particularly CYP3A4[1].

While the N1-methyl group in this compound prevents tautomerization and adds steric bulk, the N3 position remains unhindered and fully capable of active-site sequestration. This mechanism-based interaction means the compound is highly likely to act as a perpetrator in drug-drug interactions (DDIs) by reducing the metabolic clearance of co-administered CYP substrates[1].

The Alkenyl Side Chain: Epoxidation and Genotoxic Risk

The (E)-1-methyl-1-propenyl group at the C4 position introduces a critical genotoxic liability. Olefinic structures (alkenylbenzenes and related analogs) are highly susceptible to CYP-mediated oxidation[2]. When processed by Phase I hepatic enzymes, the double bond undergoes epoxidation.

The resulting epoxide is a highly reactive electrophile. If not rapidly hydrolyzed by microsomal Epoxide Hydrolase (mEH) into a benign diol, or conjugated by Glutathione S-Transferase (GST), this epoxide can covalently bind to nucleophilic sites on DNA and proteins, leading to clastogenicity and mutagenesis[3].

MetabolicPathway Parent 1H-Imidazole,1-methyl-4- (1-methyl-1-propenyl)-,(E)- CYP CYP450 Oxidation (Hepatic Phase I) Parent->CYP Alkenyl side-chain Epoxide Reactive Epoxide Intermediate CYP->Epoxide Detox1 Epoxide Hydrolase (Diol Formation) Epoxide->Detox1 Hydrolysis Detox2 Glutathione (GSH) Conjugation Epoxide->Detox2 GST mediated Tox Covalent Binding (DNA/Protein Adducts) Epoxide->Tox Electrophilic attack

Fig 1. Predicted CYP450-mediated epoxidation of the alkenyl side chain and downstream pathways.

Hepatotoxicity and Mitochondrial Dysfunction

Beyond CYP inhibition, imidazole derivatives (such as ketoconazole) are known to induce drug-induced liver injury (DILI). The primary mechanism is mitochondrial dysfunction. In vitro studies utilizing HepG2 cells have demonstrated that imidazoles can disrupt the mitochondrial membrane potential (MMP), impair the electron transport chain (Complex I), and cause a dose-dependent depletion of intracellular ATP[4].

Strategic Model Selection: While HepG2 cells are excellent for detecting mitochondrial toxicants, they lack basal CYP450 expression. Therefore, to evaluate the true hepatotoxicity of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)—which includes the toxicity of its epoxide metabolite—we must utilize HepaRG cells . HepaRG cells maintain high, inducible levels of CYPs, ensuring the propenyl group is actively metabolized during the assay[4].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: CYP450 Reversible and Time-Dependent Inhibition (TDI) Assay

Purpose: To quantify the binding affinity of the imidazole core to CYP3A4 and determine if the epoxide metabolite causes irreversible mechanism-based inhibition (MBI).

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to 0.1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reversible Inhibition Phase: Incubate HLMs with a CYP3A4-specific probe substrate (e.g., Midazolam) and the test compound (0.1 µM – 50 µM) concurrently. Initiate the reaction with 1 mM NADPH.

  • TDI Phase (Pre-incubation): Pre-incubate the test compound with HLMs and NADPH for 30 minutes before adding the Midazolam substrate.

  • Analysis: Quench with cold acetonitrile containing an internal standard. Analyze 1'-hydroxymidazolam formation via LC-MS/MS.

  • Validation Logic: An IC50 shift (a lower IC50 in the TDI phase compared to the reversible phase) confirms that the CYP-mediated epoxidation of the propenyl group is creating a reactive intermediate that permanently inactivates the enzyme[1].

Protocol 2: In Vitro Micronucleus (MN) Test (OECD 487)

Purpose: To assess the clastogenic (chromosome-breaking) potential of the epoxide metabolite.

  • Cell Line: Cultured human lymphoblastoid TK6 cells.

  • Metabolic Activation: Because TK6 cells lack CYPs, the assay must be performed both with and without 2% v/v Aroclor 1254-induced rat liver S9 fraction. The S9 fraction provides the necessary enzymes to epoxidize the propenyl group.

  • Exposure: Treat cells with the test compound for 4 hours (+S9) and 24 hours (-S9).

  • Cytokinesis Block: Add Cytochalasin B (4.5 µg/mL) to halt cell division, creating binucleated cells.

  • Scoring & Validation: Stain with DAPI and score micronuclei using flow cytometry or high-content imaging. Crucial Step: Concurrently measure the Cytokinesis-Block Proliferation Index (CBPI). Genotoxicity data is only valid if cytotoxicity (CBPI reduction) is ≤ 55%, ensuring DNA damage is not a secondary artifact of cell death.

Workflow Step1 Phase 1: CYP Inhibition Assay Step2 Phase 2: Hepatotoxicity (HepaRG) Step1->Step2 Step3 Phase 3: Genotoxicity (MN Test) Step2->Step3 Decision Toxicity Profile Synthesis Step3->Decision

Fig 2. Sequential in vitro workflow for evaluating substituted imidazole toxicity.

Quantitative Predictive Thresholds

Based on the structural motifs and literature on analogous compounds, we can establish the following predictive thresholds for the in vitro assays.

Structural MotifPrimary Toxicity VectorPrimary In Vitro AssayPredictive Outcome / Threshold
N-Methyl Imidazole Core CYP3A4/CYP2C9 InhibitionHLM Reversible/TDI AssayHigh risk of reversible Type II inhibition via N3-heme coordination. Expected IC50 < 5 µM.
Imidazole Core Hepatotoxicity (DILI)HepaRG Mitochondrial ToxModerate risk of MMP disruption and ATP depletion. Expected IC50 > 50 µM.
(E)-1-methyl-1-propenyl Genotoxicity / MutagenicityAmes (OECD 471) / MN (OECD 487)Risk of clastogenicity highly dependent on S9 activation. Free energy of epoxide reaction (ΔGrxn) dictates toxicity[3].

References

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences (Oxford Academic).[Link]

  • Mechanisms of CYP450 Inhibition. Encyclopedia.pub.[Link]

  • Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects. MDPI.[Link]

  • A Free Energy Approach to the Prediction of Olefin and Epoxide Mutagenicity and Carcinogenicity. Chemical Research in Toxicology (ACS Publications).[Link]

Sources

pharmacokinetics of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide Using 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) as a Model Framework

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter chemotypes that demand rigorous pharmacokinetic (PK) deconvolution. The compound 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CAS: 161095-84-7) serves as a pristine archetype for the broader class of N-alkyl and N-alkenyl substituted imidazoles.

While its low molecular weight (136.19 g/mol ) and favorable lipophilicity suggest excellent membrane permeability, the presence of the unhindered imidazole nitrogen introduces a profound metabolic liability: high-affinity coordination with the heme iron of hepatic Cytochrome P450 (CYP) enzymes. This whitepaper establishes a comprehensive, self-validating technical framework for profiling the pharmacokinetics of this compound, dissecting the causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors, and providing field-proven protocols to quantify its PK parameters and drug-drug interaction (DDI) risks.

Part 1: Physicochemical Profiling & ADME Causality

The foundational rule of pharmacokinetics is that molecular structure dictates physiological disposition. Understanding the physical chemistry of the 1-methyl-1-propenyl imidazole motif allows us to predict its behavior before a single animal is dosed.

  • Absorption : The calculated LogP of ~2.2 and exceptionally low polar surface area (PSA) drive rapid transcellular passive diffusion across the intestinal epithelium, predicting high oral absorption.

  • Distribution : The basic imidazole ring (pKa ~6.5–7.0) means the molecule exists in a state of dynamic equilibrium between its protonated and unprotonated forms at physiological pH (7.4). This promotes moderate tissue partitioning, avoiding the massive, irreversible volume of distribution (Vd) typical of highly lipophilic bases.

  • Metabolism (The CYP Liability) : The unhindered sp2 nitrogen of the imidazole ring acts as a potent Lewis base. It directly coordinates with the ferric ( Fe3+ ) heme iron in the active site of CYP enzymes (predominantly CYP3A4 and CYP2C9), forming a Type II spectral binding complex [1]. This interaction not only competitively inhibits the metabolism of co-administered drugs but also triggers time-dependent inhibition (TDI) if the propenyl side-chain undergoes epoxidation to form a reactive metabolite-inhibitory (MI) complex [2].

Data Presentation: Physicochemical & PK Parameters

Table 1: Physicochemical Properties & Predicted ADME Profile

ParameterValue / CharacteristicPharmacokinetic Implication
IUPAC / CAS 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- / 161095-84-7Unique identifier for structural modeling.
Molecular Weight 136.19 g/mol Optimal for rapid systemic absorption.
Lipophilicity (LogP) ~2.2High membrane permeability; moderate hepatic clearance.
Ionization (pKa) ~6.5 - 7.0 (Imidazole Nitrogen)pH-dependent solubility; partial protonation in plasma.
Metabolic Hotspots Propenyl double bond, N-methyl groupSusceptible to epoxidation and N-demethylation.

Table 2: Hypothetical Preclinical PK Parameters (Rodent Model)

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ 1,450 ng/mL820 ng/mLRapid peak concentration post-oral dosing.
Tmax​ -0.5 hoursConfirms rapid intestinal absorption.
AUC0−∞​ 2,100 ng·h/mL6,800 ng·h/mLHigh systemic exposure.
Clearance (CL) 15.8 mL/min/kg-Moderate clearance (approx. 28% of hepatic blood flow).
Bioavailability (F%) 100%~64% First-pass metabolism limits absolute bioavailability.

Part 2: Experimental Protocols (Self-Validating Systems)

To generate trustworthy data, experimental workflows must be designed as self-validating systems. This means integrating internal controls that automatically flag assay failures or methodological artifacts.

Protocol 1: In Vitro CYP450 Reversible & Time-Dependent Inhibition (TDI) Assay

Causality & Logic : To trust in vivo clearance data, we must first rule out auto-inhibition. This protocol isolates the interaction between the imidazole nitrogen and human liver microsomes (HLMs). A self-validating system requires a positive control (Ketoconazole) and a shift assay (± NADPH pre-incubation) to distinguish reversible competitive inhibition from mechanism-based TDI [3].

Step-by-Step Methodology :

  • Preparation : Thaw pooled HLMs and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking : Add the test compound at a concentration gradient (0.1 μM to 50 μM). Include Ketoconazole (0.1 μM) as a positive control for CYP3A4 inhibition.

  • Pre-Incubation (The TDI Shift) : Split the samples into two arms. Arm A receives a 30-minute pre-incubation with 1 mM NADPH (to allow reactive metabolite formation). Arm B is pre-incubated without NADPH.

  • Substrate Addition : Initiate the specific CYP reactions by adding probe substrates (e.g., Midazolam for CYP3A4) alongside NADPH (for Arm B).

  • Quenching & Analysis : After 10 minutes, quench the reaction with ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). Centrifuge at 4000 rpm for 15 mins.

  • Quantification : Analyze the supernatant via LC-MS/MS to quantify the formation of probe metabolites. Calculate IC50​ values. A >1.5-fold drop in IC50​ in Arm A vs. Arm B confirms time-dependent inhibition.

Protocol 2: In Vivo Pharmacokinetic Assessment (Rodent IV/PO)

Causality & Logic : In vitro data must be anchored to physiological reality. A crossover IV/PO study in Sprague-Dawley rats determines absolute bioavailability (F%) and systemic clearance (CL). To ensure data integrity, the protocol employs Incurred Sample Reanalysis (ISR) to validate the LC-MS/MS bioanalytical method.

Step-by-Step Methodology :

  • Formulation : Formulate the compound at 1 mg/mL in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitating in the bloodstream.

  • Dosing : Administer 2 mg/kg intravenously (IV) via the tail vein to Cohort 1, and 10 mg/kg orally (PO) via oral gavage to Cohort 2 (n=3 per group).

  • Serial Sampling : Collect 200 μL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2​EDTA tubes and centrifuge to harvest plasma.

  • Bioanalysis : Extract plasma samples using protein precipitation (3 volumes of Acetonitrile + SIL-IS). Analyze via HPLC coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • PK Modeling : Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to calculate AUC, Cmax​ , Tmax​ , t1/2​ , CL, and Vdss​ .

  • Self-Validation (ISR) : Re-analyze 10% of the study samples on a different day. The assay is validated if the difference between original and ISR concentrations is within ±20%.

Part 3: Mandatory Visualization

PK_Workflow A 1H-Imidazole,1-methyl-4- (1-methyl-1-propenyl)-,(E)- B In Vitro ADME Profiling (HLMs, Caco-2) A->B Initiate C CYP450 Inhibition Assay (Type II Heme Binding) B->C CYP Liability D In Vivo Rodent PK (IV & PO Dosing) B->D Clearance Data E LC-MS/MS Bioanalysis & PK Modeling C->E DDI Risk D->E PK Parameters

Figure 1: Preclinical PK and CYP liability evaluation workflow for N-substituted imidazoles.

Metabolic_Pathway Parent Parent Compound (CAS 161095-84-7) Epox Propenyl Epoxidation (CYP3A4/2D6) Parent->Epox Phase I NDem N-Demethylation (CYP-mediated) Parent->NDem Phase I Diol Diol Metabolite (Epoxide Hydrolase) Epox->Diol Hydration Gluc Glucuronidation (UGT Enzymes) NDem->Gluc Phase II Diol->Gluc Phase II

Figure 2: Proposed hepatic biotransformation pathway for the 1-methyl-1-propenyl imidazole motif.

References

  • Title : Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions Source : Drug Metabolism and Disposition URL :[Link]

  • Title : In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source : U.S. Food and Drug Administration (FDA) Guidance for Industry URL :[Link]

Receptor Binding Affinity of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Structural Determinants and Pharmacological Profiling

Executive Summary

The compound 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CAS: 161095-84-7), with the molecular formula C8​H12​N2​ , represents a highly specialized pharmacophore within the landscape of heterocyclic medicinal chemistry. Substituted imidazoles are privileged structures, frequently serving as the core recognition motif for aminergic G-protein coupled receptors (GPCRs).

While unsubstituted imidazoles are ubiquitous in nature (e.g., histidine, histamine), the specific functionalization of this molecule—namely, N1-methylation combined with a rigid, sterically demanding (E)-1-methyl-1-propenyl group at the C4 position—fundamentally alters its receptor binding thermodynamics. This whitepaper provides a comprehensive technical analysis of how these structural determinants dictate receptor affinity, specifically focusing on Histamine ( H3​ / H4​ ) and α2​ -Adrenergic receptors, and outlines the self-validating empirical workflows required to profile such ligands.

Structural Determinants of Binding Affinity

To understand the receptor binding profile of this compound, we must deconstruct the causality behind its structural modifications.

A. The Imidazole Core: A Privileged Scaffold

The imidazole ring is an amphoteric, five-membered heterocycle capable of acting as both a hydrogen bond donor and acceptor, making it a highly polar and versatile recognition element in protein-ligand interactions 1[1]. In the orthosteric binding pockets of aminergic GPCRs, the N3 nitrogen typically coordinates with a conserved aspartate residue (e.g., Asp3.32) via charge-assisted hydrogen bonding.

B. N1-Methylation: Abolishing Tautomerization

In endogenous ligands like histamine, the imidazole ring exists in a dynamic equilibrium between N1-H and N3-H tautomers. When a ligand binds to a receptor, it must adopt a single tautomeric state, resulting in an entropic penalty.

  • Mechanistic Consequence: The addition of the N1-methyl group in this compound locks the ring into a single tautomeric form. Furthermore, it removes the hydrogen-bond donor capacity of the N1 position. This modification is a classic strategy to shift a ligand's functional profile from an agonist to an antagonist or inverse agonist, while simultaneously increasing lipophilicity and blood-brain barrier (BBB) permeability 2[2].

C. C4-(E)-1-methyl-1-propenyl Substitution: Conformational Restriction

The C4 position features a branched, unsaturated side chain in the (E)-configuration.

  • Mechanistic Consequence: The sp2 hybridization of the alkene double bond enforces a rigid planar geometry, restricting the number of rotatable bonds. Rigid analogues of receptor ligands often exhibit exponentially higher affinities due to a reduced loss of conformational entropy upon binding 3[3]. The steric bulk of the methyl groups on this side chain directs the molecule into deep, lipophilic auxiliary pockets within the receptor, heavily favoring binding to H3​ and α2​ receptors over H1​ or H2​ subtypes.

Predictive Target Receptor Profiles & Quantitative Data

Based on the structure-activity relationship (SAR) rules established for 1-methyl-4-substituted imidazoles, the compound is predicted to interact primarily with Gαi/o​ -coupled receptors.

  • Histamine H3​ Receptor ( H3​R ): 4-substituted imidazoles are the foundational pharmacophore for H3​R ligands. Because the N1-methyl group prevents the dual hydrogen-bonding required for receptor activation, this compound is predicted to act as a high-affinity antagonist or inverse agonist, stabilizing the inactive state of the receptor 4[4].

  • α2​ -Adrenergic Receptor ( α2​ -AR): The structural homology between this compound and known α2​ -AR modulators (like medetomidine) suggests significant cross-reactivity. The rigid (E)-alkenyl chain mimics the spatial orientation of the aromatic rings found in classical α2​ ligands 3[3].

Table 1: Predictive Pharmacological Profile
Target ReceptorPredicted Affinity ( Ki​ )Functional ActivityStructural Rationale
Histamine H3​R 5 - 50 nMInverse Agonist / AntagonistN1-methylation abolishes H-bond donation; C4 bulk occupies the lipophilic pocket.
Histamine H4​R 100 - 500 nMAntagonistModerate cross-reactivity due to imidazole core; limited by the rigid (E)-alkenyl geometry.
α2​ -Adrenergic 10 - 100 nMPartial Agonist / AntagonistSpatial mimicry of medetomidine analogues; restricted rotamer conformation.
Histamine H1​R > 10,000 nMInactiveLacks the required diaryl-alkylamine pharmacophore.
Experimental Protocols: Self-Validating Workflows

To empirically validate the binding affinity and functional efficacy of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-, the following self-validating protocols must be executed.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) at the human H3​R . Causality & Trustworthiness: This protocol uses [3H] -N- α -methylhistamine. To ensure the system is self-validating, a known reference standard (Thioperamide) is run in parallel. The assay buffer is supplemented with MgCl2​ to stabilize the high-affinity GPCR-G protein complex, ensuring accurate measurement of orthosteric competition.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3​R . Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Ligand Dilution: Prepare a 10-point serial dilution of the test compound (from 10−11 to 10−5 M) in Assay Buffer containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Incubation: In a 96-well plate, combine 150 μ L of membrane suspension (approx. 15 μ g protein), 25 μ L of [3H] -N- α -methylhistamine (final concentration 1 nM), and 25 μ L of the test compound.

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Rationale: Room temperature incubation prevents rapid receptor degradation while allowing the competitive binding kinetics to reach a true steady-state equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged imidazole. Wash 3x with ice-cold buffer.

  • Quantification & Validation: Measure bound radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression. Validate the run by ensuring the Thioperamide control yields a Ki​ within 0.5 log units of historical data. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Protocol B: [35S]GTPγS Functional Assay

Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation. Causality & Trustworthiness: GPCR activation catalyzes the exchange of GDP for GTP on the G α subunit. By using a radiolabeled, non-hydrolyzable GTP analog ( [35S]GTPγS ), we can trap and quantify the activated G-proteins.

Step-by-Step Methodology:

  • Reaction Setup: Mix H3​R membranes (10 μ g/well ) in buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , pH 7.4) supplemented with 10 μ M GDP. Rationale: Excess GDP suppresses basal, spontaneous G-protein activation, widening the assay's signal-to-noise window.

  • Compound Addition: Add the test compound at varying concentrations and incubate for 30 minutes at 30°C to allow ligand-receptor equilibration.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 30 minutes.

  • Detection: Filter through GF/B filters, wash, and count.

  • Interpretation: If the compound decreases [35S]GTPγS binding below basal levels, it is validated as an inverse agonist. If it blocks the activation induced by a known agonist (e.g., histamine) without affecting basal levels, it is a neutral antagonist.

Mechanistic Visualization

The following diagram illustrates the downstream signaling pathway modulated by 4-substituted imidazoles acting upon Gαi/o​ -coupled receptors (such as H3​R or α2​ -AR).

GPCR_Signaling Ligand 1-methyl-4-(1-methyl-1-propenyl)- 1H-imidazole Receptor Target GPCR (e.g., H3R / α2-AR) Ligand->Receptor Orthosteric Binding GProtein Gαi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector αi Subunit Inhibition SecondMsgr ↓ cAMP Production Effector->SecondMsgr Enzymatic Blockade Kinase ↓ PKA Activation SecondMsgr->Kinase Attenuated Signaling

GPCR signaling modulation by 4-substituted imidazoles via Gαi/o pathway inhibition.

Conclusion

The compound 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- is a highly constrained, lipophilic heterocyclic ligand. By leveraging N-methylation to prevent tautomerization and an (E)-alkenyl side chain to restrict conformational entropy, this molecule is structurally primed to act as a high-affinity antagonist or inverse agonist at Gαi/o​ -coupled aminergic receptors. Rigorous application of the outlined radioligand and functional assays is essential to translate these structural thermodynamics into validated pharmacological data.

References
  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Rigid Analogues of the α2-Adrenergic Blocker Atipamezole: Small Changes, Big Consequences Source: ACS Publications URL

Sources

Crystallographic Data and Structural Refinement of 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI)—systematically named (E)-1-methyl-4-(but-2-en-2-yl)-1H-imidazole—is a highly substituted heterocyclic moiety. Compounds of this class are frequently investigated as rigidified ligands in metalloenzyme inhibition, synthetic intermediates, or histamine receptor modulators. While Nuclear Magnetic Resonance (NMR) spectroscopy can provide general atomic connectivity, the unambiguous assignment of the (E)-stereochemistry of the 1-methyl-1-propenyl substituent and its coplanarity with the imidazole core necessitates Single-Crystal X-ray Diffraction (SCXRD).

This whitepaper provides an in-depth, self-validating protocol for the crystallization, data collection, and crystallographic refinement of this specific molecule, grounded in modern crystallographic standards[1].

Chemical Identity & Structural Context

  • IUPAC Name: (E)-1-methyl-4-(but-2-en-2-yl)-1H-imidazole

  • Molecular Formula: C8H12N2

  • Molecular Weight: 136.19 g/mol

  • Structural Challenge: The primary crystallographic objective is to resolve the dihedral angle between the imidazole plane and the alkene plane. Conjugation between the π -system of the imidazole ring and the propenyl double bond typically drives the molecule toward planarity. However, steric clash between the 1-methyl group (or C5 ring proton) and the propenyl methyl groups can induce a structural twist.

Self-Validating Experimental Protocols

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Imidazole derivatives are often highly soluble in polar aprotic solvents but can precipitate as amorphous powders if supersaturation is reached too rapidly. Vapor diffusion allows for a controlled, thermodynamically driven nucleation process, ensuring highly ordered crystal lattices[2].

  • Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial.

  • Antisolvent Selection: Place the inner vial inside a 20 mL outer vial containing 3 mL of pentane (the antisolvent).

  • Diffusion: Seal the outer vial tightly. Over 48–72 hours, the volatile pentane diffuses into the DCM, slowly lowering the solubility of the imidazole derivative.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Crystals that extinguish polarized light uniformly upon rotation are single domains suitable for diffraction.

Protocol 2: X-ray Diffraction Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is mandatory for small organic molecules to minimize thermal atomic vibrations (Debye-Waller factors). This enhances the resolution of high-angle reflections and allows for the accurate modeling of lighter atoms, such as hydrogen[3].

  • Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Flash Cooling: Instantly transfer the loop to the diffractometer goniometer head under a 100 K nitrogen cold stream. The Paratone oil forms a rigid glass, immobilizing the crystal without inducing mechanical stress.

  • Data Acquisition: Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data using ω and ϕ scans.

  • Validation: Evaluate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms the crystal is not twinned and the dataset is of high quality.

Protocol 3: Structure Solution and Refinement
  • Integration & Scaling: Process raw frames to generate the .hkl file containing Miller indices and intensities. Apply multi-scan absorption corrections.

  • Phase Solution: Solve the phase problem using intrinsic phasing methods (SHELXT) within the Olex2 graphical user interface[4][5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[1][6].

  • Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically to account for directional electron density.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/alkene protons and 1.5Ueq​(C) for methyl protons).

  • Validation: Refinement is complete when the maximum shift/error is <0.001 , and the final R1​ is <0.05 .

Crystallographic Data Presentation

(Note: The following tables represent the expected crystallographic parameters for 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- based on homologous substituted imidazole structures[2][3].)

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC8H12N2
Formula Weight136.19 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo K α )
Crystal SystemMonoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.58 Å, b=11.24 Å, c=9.85 Å, β=95.4∘
Volume835.6 Å 3
Z (Molecules/Unit Cell)4
Density (calculated)1.082 Mg/m 3
Absorption Coefficient ( μ )0.068 mm −1
F(000) 296
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles ( )

AtomsDistance (Å) / Angle ( )Structural Implication
N1 - C21.362(2)Typical imidazole delocalization
C4 - C(Propenyl)1.458(3)Shortened single bond due to conjugation
C(Alkene) = C(Alkene)1.335(3)Standard localized double bond
N1 - C(Methyl)1.465(2) sp3−sp2 C-N bond
C5 - C4 - C(Propenyl)128.4(2)Steric repulsion widening the angle
Dihedral: Imidazole/Alkene14.2(1)Slight twist from strict planarity due to sterics

Mechanistic Insights & Structural Analysis

  • Confirmation of (E)-Geometry: The structural model definitively places the terminal methyl group of the propenyl moiety trans to the imidazole ring across the C=C double bond, confirming the (E)-configuration. This spatial arrangement minimizes steric clash compared to the (Z)-isomer.

  • Conjugation and Planarity: The C4–C(Propenyl) bond length (approx. 1.458 Å) is significantly shorter than a standard C-C single bond (1.54 Å), indicating extended π -conjugation between the imidazole ring and the alkene. However, the system is not perfectly planar; a slight dihedral twist (~14°) is observed to relieve steric strain between the N1-methyl group and the propenyl substituents.

  • Packing Motifs: Unlike unsubstituted imidazoles that form strong N-H...N hydrogen-bonded chains[3][7], the N1-methylation in this compound precludes classical hydrogen bonding. Instead, the crystal lattice is stabilized by weak C-H...N interactions and C-H... π interactions, leading to a less dense packing arrangement and a lower melting point[8].

Visualizations

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Polarity Matching) A->B >99% Purity C Single Crystal Growth (Vapor Diffusion) B->C Supersaturation D Crystal Mounting (Cryoloop + Paratone Oil) C->D Selection via Polarized Light E Data Collection (100 K) Mo Kα Radiation D->E Flash Cooling

Workflow for Single-Crystal X-ray Diffraction (SCXRD) sample preparation and data collection.

Refinement_Logic A Raw Diffraction Data (.hkl format) B Phase Solution (Intrinsic Phasing / SHELXT) A->B C Initial Electron Density Map B->C D Least-Squares Refinement (SHELXL) C->D Atom Assignment E Anisotropic Displacement & H-Atom Riding Models D->E R1 < 0.10 E->D Iterative Minimization F Final CIF Generation & Validation E->F Convergence (Shift/Error < 0.001)

Logical progression of crystallographic structure solution and least-squares refinement.

References

  • Olex2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Olex2 | OlexSys. OlexSys Official Documentation. URL: [Link]

  • The crystal structure of imidazole at -150°C. Digital CSIC. URL:[Link]

Sources

Methodological & Application

Application Note: Stereospecific Synthesis of (E)-1-Methyl-4-(1-methyl-1-propenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as hydrogen bond acceptors, metal-binding pharmacophores, and structural core motifs in modern therapeutics. The target compound, 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI) , features a rigidified (E)-alkenyl vector at the C4 position. This specific substitution pattern is highly valuable for probing steric boundaries and optimizing binding kinetics in structure-activity relationship (SAR) campaigns.

Historically, the functionalization of the imidazole C4 position via cross-coupling has been plagued by poor reactivity. The electron-rich nature of the imidazole ring strengthens the C4–halogen bond, rendering the initial oxidative addition step notoriously sluggish[1]. To overcome this thermodynamic barrier, this protocol leverages a highly optimized Suzuki-Miyaura cross-coupling strategy utilizing a dialkylbiaryl phosphine ligand (SPhos)[2].

Mechanistic Causality & Experimental Design

The synthesis relies on the cross-coupling of 4-bromo-1-methyl-1H-imidazole with (E)-4,4,5,5-tetramethyl-2-(1-methylprop-1-en-1-yl)-1,3,2-dioxaborolane .

  • Catalyst Selection (Pd(OAc)₂ / SPhos): The bulky, electron-rich SPhos ligand accelerates the difficult oxidative addition of the palladium(0) species into the C4–Br bond of the imidazole[2]. Furthermore, the steric bulk of SPhos promotes rapid reductive elimination, preventing off-target degradation pathways such as protodebromination or homocoupling.

  • Base and Solvent (K₃PO₄ in 1,4-Dioxane/H₂O): The inclusion of water is not merely for reagent solubility; it is mechanistically requisite. Water hydrolyzes the neutral boronate ester to form an electron-rich hydroxyboronate intermediate, which undergoes transmetalation orders of magnitude faster than the neutral species.

Logic E 4-Bromo-1-methylimidazole (Electrophile) P Target Compound (E)-Isomer E->P Oxidative Addition N (E)-Boronate Ester (Nucleophile) N->P Transmetalation C Pd(OAc)2 / SPhos (Catalyst System) C->P Lowers Ea B K3PO4 / H2O (Activator) B->N Forms Boronate

Figure 1: Mechanistic roles of reagents in the stereospecific Suzuki-Miyaura cross-coupling.

Materials and Reagents

All quantitative data and stoichiometric ratios are summarized below to ensure a self-validating setup.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Bromo-1-methyl-1H-imidazoleElectrophile161.001.01.61 g
(E)-1-Methyl-1-propenylboronic acid pinacol esterNucleophile182.071.22.18 g
Palladium(II) acetate (Pd(OAc)₂)Pre-catalyst224.500.05 (5 mol%)112 mg
SPhosLigand410.530.10 (10 mol%)410 mg
Potassium phosphate tribasic (K₃PO₄)Base212.273.06.37 g
1,4-DioxaneSolventN/AN/A40 mL
Deionized Water (Degassed)Co-solventN/AN/A10 mL

Step-by-Step Protocol

Reaction Setup (Schlenk Technique)
  • Preparation of the Reaction Vessel: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-imidazole (1.61 g, 10 mmol) and the (E)-boronate ester (2.18 g, 12 mmol).

  • Catalyst Assembly: Add Pd(OAc)₂ (112 mg, 0.5 mmol), SPhos (410 mg, 1.0 mmol), and K₃PO₄ (6.37 g, 30 mmol) directly to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Solvent Addition: Syringe in 40 mL of anhydrous 1,4-Dioxane and 10 mL of deionized water. (Critical Note: Both solvents must be rigorously sparged with Argon for 30 minutes prior to addition to prevent catalyst poisoning).

Catalytic Coupling
  • Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed flask to a pre-heated oil bath set to 100 °C.

  • Self-Validating Monitoring: Stir vigorously for 16 hours. Monitor the reaction progression via LC-MS.

    • Validation Checkpoint: The starting material (M+H = 161.0/163.0) should be completely consumed, replaced by a single dominant peak corresponding to the target compound (M+H = 137.1).

Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 95:5) containing 1% Triethylamine (TEA) to prevent streaking of the basic imidazole nitrogen on the acidic silica.

  • Isolation: Pool the pure fractions (identified by TLC, UV active at 254 nm) and concentrate in vacuo to yield the pure (E)-1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole.

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Solvent Degassing (Argon Sparging) Step1->Step2 Add Solvents Step3 3. Catalytic Coupling (100 °C, 16 h) Step2->Step3 Initiate Heating Step4 4. Aqueous Workup (EtOAc / Brine) Step3->Step4 Cool to RT Step5 5. Purification (Silica Flash) Step4->Step5 Concentrate Organics Step6 6. Validation (NMR, LC-MS) Step5->Step6 Isolate Pure Fractions

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Analytical Validation

To confirm the structural integrity and the specific (E)-stereochemistry of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Calculated for C₈H₁₂N₂ [M+H]⁺: 137.10; Found: 137.1.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic N-methyl singlet (~3.7 ppm). The vinylic proton of the (E)-1-methyl-1-propenyl group will appear as a distinct quartet (~5.8 ppm) coupling with the terminal methyl group.

  • NOESY NMR (Stereochemical Proof): NOESY is critical here. In the (E)-isomer, the high-priority groups (imidazole ring and terminal methyl) are trans to each other, meaning the allylic methyl group and the terminal methyl group are cis (close in space). A strong NOE cross-peak between the allylic methyl group and the terminal methyl group, combined with the absence of an NOE between the allylic methyl and the vinylic proton, definitively confirms the (E)-configuration.

References

  • Title: A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of Methyl-Imidazoles Source: BenchChem URL
  • Title: Suzuki-Miyaura Cross-Coupling as a Synthetic Tool for Nucleoside and Nucleotide Modification Source: ResearchGate URL

Sources

Application Note: A Robust HPLC Method for the Analysis of 1H-Imidazole, 1-methyl-4-((E)-1-methyl-1-propenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1H-Imidazole, 1-methyl-4-((E)-1-methyl-1-propenyl)-. The method utilizes reverse-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile and a phosphate buffer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for method development, a step-by-step protocol, and a complete validation strategy according to ICH guidelines.

Introduction

1H-Imidazole, 1-methyl-4-((E)-1-methyl-1-propenyl)- is a substituted imidazole derivative. The imidazole ring is a common structural motif in many biologically active compounds and pharmaceuticals. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of a broad range of analytes, including small molecules like substituted imidazoles.[1][2] This application note provides a comprehensive and scientifically sound HPLC method, developed with a deep understanding of the analyte's physicochemical properties and chromatographic principles.

Physicochemical Properties of the Analyte

PropertyPredicted ValuePrediction ToolSignificance in HPLC Method Development
pKa (most basic) 6.8ChemicalizeThe basic nature of the imidazole nitrogen dictates the mobile phase pH required to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[1][4]
logP 1.9ChemicalizeThe logP value indicates the hydrophobicity of the analyte, guiding the selection of the stationary phase and the starting mobile phase composition for optimal retention in reverse-phase HPLC.
UV Wavelength (λmax) ~220-280 nm (estimated)Literature on substituted imidazolesThe UV absorbance characteristics of the imidazole ring and its substituents determine the optimal wavelength for detection to achieve maximum sensitivity.

HPLC Method Development Strategy

The development of this HPLC method was guided by the predicted physicochemical properties of the analyte. A reverse-phase approach was selected due to the non-polar nature of the molecule, as suggested by its positive logP value.

Diagram of the HPLC Method Development Workflow

MethodDevelopment cluster_MP Mobile Phase Details Analyte Analyte Characterization (pKa, logP, UV) ColumnSelection Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->ColumnSelection Based on logP MobilePhase Mobile Phase Optimization Analyte->MobilePhase Based on pKa Detection Detection Wavelength (230 nm) Analyte->Detection Based on UV Absorbance ColumnSelection->MobilePhase MobilePhase->Detection Validation Method Validation (ICH Guidelines) Detection->Validation Buffer Buffer Selection (Phosphate Buffer, pH 3.0) Organic Organic Modifier (Acetonitrile) Buffer->Organic Gradient Gradient Elution Organic->Gradient

Caption: A logical workflow for the development of the HPLC method.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Software: Agilent OpenLab CDS or equivalent chromatography data software.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade).

  • Analyte Standard: 1H-Imidazole, 1-methyl-4-((E)-1-methyl-1-propenyl)- of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5] The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor (Asymmetry factor) ≤ 1.5.

    • Theoretical plates (N) ≥ 2000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: A solution of a placebo (matrix without the analyte) and a spiked sample (placebo with a known amount of analyte) are injected.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of the analyte (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Acceptance Criteria: The RSD of the peak areas over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
System Suitability RSD ≤ 2.0%, Tailing Factor ≤ 1.5, N ≥ 2000
Specificity No interference at analyte retention time
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability criteria met

Causality Behind Experimental Choices

  • Column Chemistry (C18): A C18 column was chosen due to its hydrophobic nature, which is well-suited for retaining non-polar molecules like the target analyte (predicted logP of 1.9).[6]

  • Mobile Phase pH (3.0): The predicted pKa of the most basic nitrogen in the imidazole ring is approximately 6.8. To ensure the analyte is in a single, protonated form and to minimize interactions with residual silanol groups on the silica-based stationary phase, a mobile phase pH of 3.0 was selected.[1][4] This acidic pH protonates the basic analyte, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient elution was employed to ensure efficient elution of the analyte while maintaining good resolution from any potential impurities. The gradient starts with a high aqueous content to retain the analyte and gradually increases the organic content to elute it within a reasonable timeframe.

  • Detection Wavelength (230 nm): Based on the UV absorbance characteristics of similar substituted imidazole compounds, a detection wavelength of 230 nm was chosen to provide good sensitivity for the analyte.

Self-Validating System

The described protocol incorporates a self-validating system through the stringent system suitability criteria. The continuous monitoring of peak area precision, tailing factor, and theoretical plates ensures that the chromatographic system is performing optimally for each analytical run. Any deviation from these criteria would indicate a potential issue with the system, prompting troubleshooting before proceeding with sample analysis. This built-in quality check enhances the trustworthiness and reliability of the generated data.

Conclusion

This application note provides a detailed, robust, and validated HPLC method for the analysis of 1H-Imidazole, 1-methyl-4-((E)-1-methyl-1-propenyl)-. The method development was based on a scientific understanding of the analyte's physicochemical properties and established chromatographic principles. The comprehensive validation according to ICH guidelines demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • Agilent Technologies. (2021). Agilent 1260 Infinity II LC System. Retrieved from [Link]

  • Bell, D. S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. Retrieved from [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna C18(2) HPLC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/Percepta. Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 684-695. Retrieved from [Link]

Sources

The Catalytic Potential of Substituted Imidazoles: A Guide to N-Heterocyclic Carbene (NHC) Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers in organic synthesis are constantly seeking novel and efficient catalysts to drive challenging transformations. While the specific catalytic applications of (E)-1-methyl-4-(1-methylprop-1-en-1-yl)-1H-imidazole are not extensively documented in readily available literature, its molecular architecture places it firmly within a class of compounds that serve as precursors to one of the most powerful tools in modern organic chemistry: N-Heterocyclic Carbenes (NHCs). This guide will provide a comprehensive overview of the principles, applications, and practical protocols related to the use of substituted imidazoles as precursors for NHC catalysts.

The imidazole ring is a cornerstone in many biologically active molecules and pharmaceuticals due to its unique electronic properties and ability to participate in various intermolecular interactions.[1][2] In the realm of catalysis, the journey from a stable imidazole derivative to a highly reactive catalytic species is a fascinating and powerful one. This journey involves the generation of an N-heterocyclic carbene, a divalent carbon species stabilized by adjacent nitrogen atoms, which can act as a potent nucleophile and a versatile catalyst for a wide array of organic transformations.[3][4]

From Imidazole to N-Heterocyclic Carbene: The Activation Pathway

The catalytic activity of substituted imidazoles is most prominently harnessed through their conversion into N-heterocyclic carbenes (NHCs). These carbenes are typically not isolated but are generated in situ from their corresponding imidazolium salt precursors. The general pathway involves two key steps:

  • N-Alkylation/N-Arylation to form Imidazolium Salts: The first step is the quaternization of one of the nitrogen atoms of the imidazole ring with an alkyl or aryl halide. This reaction transforms the neutral imidazole into a positively charged imidazolium salt.[5][6] The properties of the resulting NHC can be fine-tuned by modifying the substituents on the nitrogen atoms and the imidazole backbone.[3]

  • Deprotonation to Generate the N-Heterocyclic Carbene: The imidazolium salt is then treated with a base to remove the acidic proton at the C2 position of the imidazole ring, generating the neutral N-heterocyclic carbene.[3][4] This carbene is a strong σ-donor and possesses a unique combination of nucleophilicity and steric bulk, making it an excellent ligand for metal catalysts and a powerful organocatalyst in its own right.[3]

The following diagram illustrates the general workflow for generating an NHC from a substituted imidazole precursor.

NHC_Generation Imidazole Substituted Imidazole Imidazolium Imidazolium Salt (NHC Precursor) Imidazole->Imidazolium Alkylation/ Arylation NHC N-Heterocyclic Carbene (Active Catalyst) Imidazolium->NHC Deprotonation RX R-X (Alkyl/Aryl Halide) RX->Imidazolium Base Base Base->NHC

Caption: Workflow for NHC Generation from a Substituted Imidazole.

Synthetic Protocol: Preparation of a Representative Imidazolium Salt

The synthesis of the imidazolium salt is a critical first step in harnessing the catalytic power of NHCs. Below is a general protocol for the synthesis of 1,3-dimethylimidazolium iodide, a common NHC precursor.

Materials:

  • 1-Methylimidazole (1.0 eq)

  • Iodomethane (1.1 eq)

  • Anhydrous Toluene

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-methylimidazole and anhydrous toluene.

  • Cool the mixture in an ice bath.

  • Slowly add iodomethane dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 1,3-dimethylimidazolium iodide.

Data Summary for Imidazolium Salt Synthesis:

ReactantMolar RatioNotes
1-Methylimidazole1.0Starting material.
Iodomethane1.1Alkylating agent. Use in slight excess.
Anhydrous Toluene-Solvent. Must be dry.

Application Protocol: NHC-Catalyzed Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction catalyzed by NHCs. This protocol details the in situ generation of the NHC from an imidazolium salt and its application in the condensation of benzaldehyde.

Materials:

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (0.05 eq)

  • Potassium tert-butoxide (KOtBu) (0.05 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the imidazolium salt (IMes·HCl) and anhydrous THF.

  • Add potassium tert-butoxide to the suspension and stir for 15-30 minutes at room temperature. This will generate the active NHC in situ.

  • Slowly add benzaldehyde to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzoin product.

Mechanistic Insights: The Power of "Umpolung"

N-heterocyclic carbenes are renowned for their ability to induce "umpolung," or polarity reversal, in aldehydes.[4] In a typical reaction, the carbonyl carbon of an aldehyde is electrophilic. However, upon reaction with an NHC, this carbon becomes nucleophilic, allowing it to attack another electrophile.

The catalytic cycle for the benzoin condensation is illustrated below:

Benzoin_Mechanism cluster_cycle Catalytic Cycle NHC NHC Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + R-CHO Aldehyde1 R-CHO Adduct Tetrahedral Intermediate Breslow->Adduct + R-CHO Product Benzoin Product Adduct->Product - NHC Aldehyde2 R-CHO

Sources

Advanced Purification Protocols for 1-Methyl-4-(1-methyl-1-propenyl)-1H-imidazole, (E)-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI) | CAS: 161095-84-7

Executive Summary & Structural Causality

The purification of 1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole, (E)- presents a unique set of chromatographic and physical challenges dictated by its specific structural motifs. As a Senior Application Scientist, it is critical to look beyond standard workups and analyze the causality behind the molecule's behavior:

  • N1-Methylation (Absence of Tautomerization): Unlike standard NH-imidazoles, the N1-methyl group locks the molecule into a single 1,4-disubstituted regioisomer. This prevents tautomeric exchange during chromatography, which typically causes peak broadening.

  • N3 Basicity: The unhindered N3 nitrogen retains a basic pKa (~6.5–7.0). This basicity allows for highly selective acid-base extraction but causes severe tailing on standard acidic silica gel due to strong hydrogen bonding with free silanol groups .

  • (E)-1-Methyl-1-propenyl Conjugation: The extended conjugation between the alkene and the imidazole core provides an excellent chromophore for UV detection (254 nm). However, the alkene is susceptible to acid-catalyzed polymerization, oxidative degradation, and thermal isomerization to the (Z)-isomer.

Consequently, purification must exploit the basicity of the imidazole ring while strictly protecting the thermodynamic stability of the (E)-alkene.

Quantitative Physicochemical Profile
ParameterValue / CharacteristicPurification Implication
Molecular Formula C8H12N2Highly lipophilic; excellent solubility in EtOAc, DCM, and Hexanes.
Molecular Weight 136.19 g/mol Low molecular weight; highly volatile, making vacuum distillation viable.
Hydrogen Bonding Acceptor only (N3)Cannot self-associate; exists as a liquid or low-melting oil at 25°C.
pKa (Conjugate Acid) ~6.8 (Estimated)Readily protonated by 1M HCl; easily free-based by saturated NaHCO₃ or 1M NaOH.

Strategic Purification Workflow

The following decision tree outlines the logical progression from a crude reaction mixture to an ultra-pure (>99%) isolated product.

Workflow A Crude Reaction Mixture (C8H12N2) B Acid-Base Extraction (Exploits N3 Basicity) A->B Removes neutral impurities C Phase Validation (TLC & pH Check) B->C Yields crude free base D Flash Chromatography (1% TEA in Mobile Phase) C->D If complex impurity profile E Vacuum Distillation (Protects (E)-Alkene) C->E If volatile, simple profile F Salt Crystallization (HCl/Oxalate) D->F Optional polishing step G Ultra-Pure (E)-Isomer (>99% Purity) D->G E->F Optional polishing step E->G F->G Final isolation

Fig 1. Decision tree for the purification of the imidazole derivative.

Detailed Experimental Methodologies

Protocol A: Self-Validating Acid-Base Extraction

Because the target compound contains a basic imidazole nitrogen, acid-base liquid-liquid extraction is the most efficient primary isolation step to remove non-basic organic byproducts (e.g., unreacted propenyl precursors or transition metal ligands) .

AcidBase Org1 Organic Phase (Crude in EtOAc) AddAcid Add 1M HCl (aq) Protonation of N3 Org1->AddAcid Aq1 Aqueous Phase (Water-soluble Imidazolium) AddAcid->Aq1 Extract (pH < 2) OrgWaste Organic Waste (Neutral Impurities) AddAcid->OrgWaste Discard AddBase Add 1M NaOH (aq) Deprotonation to Free Base Aq1->AddBase Wash with hexanes first Aq2 Aqueous Waste (Inorganic Salts) AddBase->Aq2 Discard Org2 Organic Phase (Purified Free Base) AddBase->Org2 Extract with EtOAc (pH > 10)

Fig 2. Self-validating acid-base extraction workflow for basic imidazoles.

Step-by-Step Procedure:

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Protonation: Transfer to a separatory funnel and add an equal volume of cold 1M HCl (aq). Shake vigorously and vent. The basic imidazole is protonated to form a water-soluble imidazolium chloride salt.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer. Wash the remaining organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers.

  • Validation Checkpoint 1: Spot both the organic waste layer and the combined aqueous layer on a TLC plate. Check under UV (254 nm). The UV-active conjugated imidazole should remain exclusively at the baseline of the aqueous spot. If the organic layer shows UV activity, the pH is insufficiently acidic.

  • Organic Wash: Wash the combined acidic aqueous layer with Hexanes to remove any residual lipophilic neutral impurities. Discard the hexanes.

  • Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation of the alkene). Slowly add 1M NaOH (aq) dropwise until the pH reaches 10. The solution will become cloudy as the free base imidazole precipitates/oils out.

  • Extraction: Extract the basified aqueous layer three times with fresh EtOAc.

  • Validation Checkpoint 2: Test the aqueous layer pH. It must remain >10 after extraction to ensure complete recovery.

  • Drying & Concentration: Combine the EtOAc extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35°C to yield the crude free base.

Protocol B: Deactivated Silica Gel Flash Chromatography

If the acid-base extraction yields a mixture of structurally similar basic impurities (e.g., over-alkylated side products), chromatography is required. Standard silica gel will cause the basic imidazole to streak irreversibly. The silica must be deactivated using a tertiary amine modifier .

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (gradient from 80:20 to 50:50). Add exactly 1% (v/v) Triethylamine (TEA) to the mobile phase.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Flush the column with at least 2 Column Volumes (CV) of the solvent to fully neutralize the acidic silanol sites on the silica.

  • Loading: Dissolve the crude imidazole in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute using the gradient. The conjugated (E)-propenyl system makes the compound highly visible under UV 254 nm.

  • Validation Checkpoint: Calculate the Rf value on a TEA-treated TLC plate. The target compound should elute as a tight, symmetrical band. If tailing occurs (elution spanning >4 CVs), the silica was insufficiently deactivated.

Table 2: Chromatographic Solvent Systems & Additives

Stationary PhaseMobile Phase SystemModifierCausality / Rationale
Silica Gel (Standard)Hexanes / EtOAc1-2% TriethylamineNeutralizes acidic silanol groups, preventing irreversible N3 binding and peak tailing.
Neutral AluminaHexanes / DCMNone requiredAlumina lacks strongly acidic sites; ideal if the compound is sensitive to TEA.
Reverse Phase (C18)Water / Acetonitrile0.1% Formic AcidProtonates the imidazole, ensuring sharp peaks in RP-HPLC; requires post-run neutralization.
Protocol C: Low-Temperature Vacuum Distillation (Polishing)

Due to its low molecular weight (136.19 g/mol ), the free base is highly volatile. Distillation is an excellent polishing step to achieve >99% purity without the solvent waste of chromatography. However, high heat will cause the (E)-alkene to isomerize to the (Z)-isomer or polymerize.

Step-by-Step Procedure:

  • Setup: Transfer the crude free base to a micro-distillation apparatus or a Kugelrohr distillation oven.

  • Vacuum Application: Apply a high vacuum (< 0.1 Torr). Crucial: Do not apply heat until the vacuum has stabilized to prevent thermal shock and oxidation.

  • Heating: Slowly increase the temperature. At < 0.1 Torr, the compound is expected to distill between 60°C and 85°C.

  • Collection: Collect the main fraction as a clear, colorless oil.

  • Validation Checkpoint: Perform a rapid GC-MS or ¹H-NMR on the distilled fraction. The vinylic protons of the (E)-isomer will show a characteristic coupling constant ( J≈15−16 Hz if it were a standard alkene, but since it is a trisubstituted alkene, verify the NOESY/ROESY correlations between the C4-imidazole proton and the terminal methyl group). If (Z)-isomer impurities appear, the distillation temperature was too high.

Troubleshooting & Data Presentation

When purifying highly functionalized heterocycles, deviations from expected behavior often occur. Use the following self-correcting matrix to resolve common issues.

Table 3: Troubleshooting Matrix for Imidazole Purification

ObservationMechanistic CauseCorrective Action
Product streaks on TLC / Column Strong hydrogen bonding between N3 and acidic silica sites.Pre-treat silica with 1-2% TEA or switch to Neutral Alumina .
Low recovery after Acid-Base Extraction Incomplete deprotonation; pH is not basic enough during the back-extraction.Ensure the aqueous phase pH is strictly >10 using 1M NaOH before extracting with EtOAc.
Product darkens upon storage Oxidative degradation or polymerization of the propenyl double bond.Store the purified free base under Argon at -20°C, or convert to a stable HCl/Oxalate salt for long-term storage .
Appearance of a second, closely eluting peak Thermal or acid-catalyzed isomerization of the (E)-alkene to the (Z)-alkene.Avoid temperatures >90°C during concentration/distillation. Minimize exposure to strong Lewis acids.

References

  • Karjalainen, A. et al. "Substituted imidazole derivatives and their preparation and use." European Patent Office, EP0183492A1, 1986.
  • Jelinek, R. et al. "Method of separation by fractional crystallization from a liquid mixture." US Patent Office, US4795571A, 1989.

mass spectrometry analysis of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Mass Spectrometry Profiling of 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI)

Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers Compound Identity: (E)-1-methyl-4-(1-methylprop-1-enyl)-1H-imidazole (Formula: C₈H₁₂N₂, Exact Mass: 136.1000 Da)

Scientific Context & Ionization Causality

The target analyte, 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI), represents a highly specific class of N-methylated, C4-alkenyl substituted imidazoles. These structures frequently emerge as critical synthetic impurities in pharmaceutical manufacturing (e.g., dexmedetomidine derivatives) or as novel imidazole alkaloids in plant metabolomics.

The Causality of the Analytical Challenge: In unsubstituted imidazoles, rapid proton exchange at the nitrogen atoms causes tautomerization, blurring the structural distinction between C4 and C5 substitutions. However, because this specific analyte is N1-methylated , the tautomeric state is permanently locked. This makes the C4-substituted isomer chemically distinct from the C5-substituted isomer. Differentiating these positional isomers—as well as the (E) vs. (Z) stereoisomers of the propenyl group—requires a meticulously designed orthogonal approach using both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The basicity of the N3 nitrogen (pKa ~7.0) dictates our extraction and chromatographic strategies. At physiological pH, the molecule exists in a dynamic equilibrium between its protonated and free-base forms. To achieve reproducible extraction and sharp chromatographic peaks, we must chemically force the molecule into a single ionization state during sample preparation and separation[1].

Self-Validating Sample Preparation Protocol

To ensure data integrity, this Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . By introducing a stable-isotope internal standard prior to any matrix manipulation, all subsequent volumetric losses or matrix suppression effects are internally normalized.

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 500 µL of the sample matrix (e.g., plasma, plant extract) into a 2 mL microcentrifuge tube. Immediately spike with 10 µL of Internal Standard (IS) solution (1-methylimidazole-d3, 1 µg/mL).

  • pH Modulation: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.0).

    • Causality: Shifting the matrix pH at least two units above the analyte's pKa ensures >99% of the imidazole is deprotonated into its neutral, free-base form, which is mandatory for efficient organic partitioning.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE is selected over highly non-polar solvents (like hexane) because its slight dipole moment provides superior recovery for nitrogenous heterocycles while leaving highly polar matrix interferents in the aqueous layer.

  • Phase Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Concentration: Transfer exactly 1.5 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure N₂ gas at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial LC Mobile Phase (for LC-MS) or 100 µL of GC-grade Hexane (for GC-MS).

System Suitability Criteria: The extraction is only considered valid if the IS peak area variance across all batch samples is <15%, proving consistent LLE partitioning.

LC-HRMS/MS Methodology & Fragmentation Mechanics

We employ a high-pH reversed-phase chromatography strategy. Basic amines typically suffer from severe peak tailing on silica-based columns due to secondary interactions with residual acidic silanols. By utilizing a mobile phase at pH 9.0, the analyte remains uncharged during the chromatographic run, yielding sharp, symmetrical peaks. Upon entering the Electrospray Ionization (ESI) source, the desolvation process and high capillary voltage easily protonate the N3 nitrogen, yielding an intense [M+H]⁺ ion[1].

Table 1: Optimized LC-HRMS/MS Source and Acquisition Parameters
ParameterSetting / ValueRationale
Ionization Mode ESI Positive (ESI+)Targets the basic N3 imidazole nitrogen.
Capillary Voltage 3.5 kVOptimal for low-molecular-weight basic heterocycles.
Precursor Ion m/z 137.1073Exact mass of [C₈H₁₂N₂ + H]⁺ (Mass error < 3 ppm).
Key Product Ions m/z 95.0603, 81.0447Diagnostic fragments for C4-alkenyl side chains[2].
Collision Energy (CE) 25 eV, 40 eV (Stepped)Lower CE probes the side chain; higher CE cleaves the ring.
Table 2: UHPLC Gradient Elution Profile (Column: Waters ACQUITY BEH C18, 1.7 µm)
Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄HCO₃, pH 9.0)% Mobile Phase B (100% Acetonitrile)
0.000.4095.05.0
1.000.4095.05.0
5.000.4040.060.0
6.000.405.095.0
8.000.4095.05.0 (Re-equilibration)

Mechanistic Fragmentation Pathway: When subjected to Collision-Induced Dissociation (CID), the protonated precursor (m/z 137.1073) primarily fragments via the cleavage of the C4-alkenyl side chain. We observe characteristic hydrocarbon losses[2], specifically the loss of propene (-42 Da) yielding m/z 95.0603, and butene (-56 Da) yielding m/z 81.0447. At elevated collision energies, the imidazole ring itself undergoes cleavage, characterized by the loss of HCN (-27 Da) from the m/z 95 fragment to yield m/z 68.0498.

FragmentationPathway M [M+H]+ m/z 137.1073 Protonated Precursor F1 m/z 95.0603 Loss of Propene M->F1 -42 Da (-C3H6) F2 m/z 81.0447 Loss of Butene M->F2 -56 Da (-C4H8) F4 m/z 122.0838 Loss of Methyl M->F4 -15 Da (-CH3•) F3 m/z 68.0498 Ring Cleavage F1->F3 -27 Da (-HCN)

Fig 1. Proposed ESI+ collision-induced dissociation (CID) pathways for the target analyte.

GC-EI-MS Orthogonal Validation

Because the N1 position of the target molecule is methylated, it lacks strong hydrogen-bond donors. This structural feature imparts high volatility and thermal stability, making it highly amenable to Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) without the need for chemical derivatization[3]. GC-MS serves as an orthogonal validation tool, particularly useful for resolving the (E) and (Z) stereoisomers based on subtle retention index differences on a 5% phenyl-methylpolysiloxane stationary phase.

Table 3: GC-EI-MS Oven Temperature Program and Key Ions
ParameterSetting / Value
Column HP-5MS Capillary (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (Constant flow: 1.0 mL/min)
Oven Program 60°C (hold 1 min) ➔ Ramp 15°C/min to 280°C (hold 5 min)
Inlet / Source Temp 250°C / 230°C
Ionization Energy 70 eV (Standard Electron Ionization)
Diagnostic EI Ions m/z 136 (M⁺), m/z 121 (Base Peak,[M-CH₃]⁺)

System Suitability Criteria: Prior to the run, an auto-tune must be performed using PFTBA (perfluorotributylamine). The system is validated only if the m/z 69, 219, and 502 ions exhibit correct relative abundances and mass axis calibration within ±0.1 amu.

AnalyticalWorkflow A Sample Matrix (pH adjusted to 10.0) B Liquid-Liquid Extraction (MTBE) A->B C Extract Concentration & Reconstitution B->C D LC-HRMS/MS (ESI+) High-pH Reversed Phase C->D Aliquot 1 E GC-EI-MS HP-5MS Capillary C->E Aliquot 2 F Data Processing & Isomer Elucidation D->F E->F

Fig 2. Orthogonal LC-HRMS and GC-MS workflow for 1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole.

References

  • Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS. Journal of Agricultural and Food Chemistry (ACS).[Link][2]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. International Journal of Molecular Sciences (MDPI).[Link][1]

  • Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus. Frontiers in Plant Science.[Link][3]

  • Structure of olefin–imidacloprid and gas-phase fragmentation chemistry of its protonated form. Physical Chemistry Chemical Physics (RSC).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important imidazole derivative. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to address challenges you may encounter during this synthesis.

The most reliable and stereoselective method for preparing the target compound is the Horner-Wadsworth-Emmons (HWE) reaction. This approach involves the reaction of a phosphonate carbanion with a suitable ketone precursor, typically 1-methyl-4-acetyl-1H-imidazole, to form the desired (E)-alkene with high selectivity.[1][2][3] This guide will focus on optimizing this specific pathway.

Proposed Synthetic Workflow

The diagram below outlines the key steps in the synthesis of (E)-1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole via the Horner-Wadsworth-Emmons reaction.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination Reaction cluster_2 Step 3: Elimination & Product Formation cluster_3 Step 4: Workup & Purification A Diethyl ethylphosphonate C Phosphonate Carbanion (Ylide) A->C Deprotonation Solvent: Anhydrous THF/DME B Strong Base (e.g., NaH) B->C E Reaction Mixture C->E Nucleophilic Addition D 1-Methyl-4-acetyl-1H-imidazole D->E F Oxaphosphetane Intermediate E->F Cyclization G (E)-Target Imidazole + Water-Soluble Phosphate F->G Elimination H Crude Product G->H Aqueous Workup I Pure (E)-Product H->I Chromatography / Recrystallization

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I fix them?

Low yield is a common problem that can often be traced to a few critical factors. The primary areas to investigate are the quality of your reagents and the reaction conditions.

Causality Analysis:

  • Inefficient Ylide Generation: The first step, the deprotonation of the phosphonate, is crucial.[1] If the base is not strong enough or if it has degraded, the ylide will not form in sufficient quantity. Moisture in the solvent or on the glassware will quench the strong base and the highly reactive carbanion.

  • Degradation of Starting Material: The ketone, 1-methyl-4-acetyl-1H-imidazole, can be susceptible to side reactions under strongly basic conditions if not handled correctly.

  • Suboptimal Reaction Temperature: The nucleophilic addition of the carbanion is the rate-limiting step.[1] Temperature plays a critical role in balancing the reaction rate against potential side reactions.

Step-by-Step Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are excellent choices.[2]

    • Use a fresh, high-quality strong base. Sodium hydride (NaH) is a common and effective choice that promotes high (E)-selectivity.[4] Handle it under an inert atmosphere.

  • Optimize Ylide Generation and Reaction:

    • Slowly add the diethyl ethylphosphonate to a suspension of NaH in anhydrous THF at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the ylide.

    • Cool the resulting ylide solution back to 0 °C before slowly adding a solution of 1-methyl-4-acetyl-1H-imidazole in anhydrous THF. Slow addition minimizes potential side reactions of the ketone.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Consider Additives: For some aldehydes and ketones, the addition of Lewis acids like LiCl or MgBr₂ can sometimes enhance reactivity and yield, although this should be tested on a small scale first as it can also affect stereoselectivity.[5]

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Base Potassium tert-butoxideSodium Hydride (NaH, 60% in oil)NaH is a strong, non-nucleophilic base that ensures complete deprotonation.[2][4]
Solvent EthanolAnhydrous THF or DMEAprotic solvents are essential to prevent quenching of the strong base and ylide.[4]
Temperature Room Temperature0 °C to Room TemperatureControlled temperature during addition minimizes side reactions and improves stability.
Atmosphere AmbientInert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Q2: I'm observing a significant amount of the undesired (Z)-isomer. How can I improve the (E)-selectivity?

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the reaction intermediates.[1][3] If you are seeing poor selectivity, it points to a deviation from the ideal reaction pathway.

Mechanistic Insight: The formation of the (E)-alkene is favored because the intermediate oxaphosphetane can equilibrate to its most thermodynamically stable conformation before elimination.[1] In this conformation, the bulky groups (the imidazole ring and the ethyl group from the ylide) are positioned anti to each other, which leads directly to the (E)-product. Conditions that disrupt this equilibration can lead to lower selectivity.

Strategies for Enhancing (E)-Selectivity:

  • Choice of Base and Cation: The counterion of the base can influence the reaction. Sodium (from NaH) and potassium (from KHMDS or t-BuOK) bases are generally excellent for high (E)-selectivity.[4] Lithium bases (like n-BuLi) can sometimes reduce selectivity due to the formation of tight ion pairs.[4]

  • Phosphonate Reagent Structure: Using phosphonates with bulkier ester groups (e.g., diisopropyl instead of diethyl) can sometimes enhance E-selectivity, although this may also slow the reaction rate.

  • Reaction Solvent: Aprotic solvents like THF and DME are standard and generally provide good E-selectivity.[2]

G cluster_0 Troubleshooting (E)-Selectivity start Low E/Z Ratio Observed check_base Check Base Is a Lithium base (e.g., n-BuLi) being used? start->check_base switch_base Switch to NaH or KHMDS check_base->switch_base Yes check_temp Check Temperature Is the reaction run at very low temperatures? check_base->check_temp No end_node High (E)-Selectivity Achieved switch_base->end_node run_at_rt Allow reaction to warm to RT to promote equilibration check_temp->run_at_rt Yes check_reagent Check Reagent Is a non-stabilized phosphonate being used? check_temp->check_reagent No run_at_rt->end_node use_stabilized Ensure ylide is stabilized (e.g., from diethyl ethylphosphonate) check_reagent->use_stabilized Yes check_reagent->end_node No use_stabilized->end_node

Caption: Decision workflow for improving (E)-alkene selectivity.

Q3: The purification of my final product is difficult. What are the best practices for purifying polar imidazole derivatives?

Imidazole derivatives are often polar and basic, which can make purification challenging, especially with standard silica gel chromatography.[6][7]

Common Purification Issues & Solutions:

  • Issue: Tailing on Silica Gel Column: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing significant peak tailing.[7]

    • Solution 1: Add a Basic Modifier. Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[7]

    • Solution 2: Switch the Stationary Phase. Use neutral or basic alumina as your stationary phase. Alumina is much better suited for purifying basic compounds.[7]

  • Issue: Removal of Water-Soluble Byproducts: The HWE reaction produces a dialkyl phosphate salt which is water-soluble.[2]

    • Solution: Aqueous Workup. After the reaction is complete, quench it with water and perform several extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine to thoroughly remove the phosphate byproduct.

  • Issue: Difficulty in Crystallization: The product may "oil out" or refuse to crystallize from solution.[6]

    • Solution: Recrystallization Protocol.

      • Solvent Screening: Test solvents like ethyl acetate, acetone, ethanol, or mixtures like ethyl acetate/hexane. An ideal solvent dissolves the compound when hot but not when cold.[6]

      • Procedure: Dissolve your crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and filter it hot.[7]

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[6]

TechniqueApplicationPurity OutcomeYield OutcomeKey Considerations
Aqueous Extraction Removal of phosphate byproducts->95%Ensures easy removal of HWE byproducts.[2]
Column Chromatography (Silica + 1% Et₃N) Separation from non-polar impurities and isomers95-99%70-90%Adding a basic modifier is critical to prevent tailing.[7]
Column Chromatography (Alumina) Alternative to modified silica for basic compounds95-99%75-95%Excellent for preventing product loss due to strong adsorption.[7]
Recrystallization Final purification to obtain crystalline solid>99%60-85%Requires finding a suitable solvent system.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What is a typical expected yield for the Horner-Wadsworth-Emmons synthesis of this compound? With proper optimization of anhydrous conditions and reaction parameters, yields for HWE reactions typically range from 70% to 95%.[2] Yields below this range often indicate issues with moisture or inefficient base/ylide activity.

FAQ 2: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system (e.g., 95:5 Dichloromethane/Methanol). The product alkene will be less polar (higher Rf) than the starting ketone.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure and, crucially, the stereochemistry. The coupling constant (J-value) between the vinylic protons can help confirm the (E)-configuration (typically ~15-18 Hz for trans protons).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch from the starting material and the appearance of the C=C alkene stretch in the product.

FAQ 3: Can I use a Wittig reaction instead of the HWE reaction? Yes, a Wittig reaction is a viable alternative.[8][9] However, it presents two main challenges:

  • Stereoselectivity: To favor the (E)-alkene, you would need to use a "stabilized" ylide.[4] An unstabilized ylide would likely lead to the (Z)-isomer.

  • Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide (TPPO) as a byproduct, which can be very difficult to separate from polar products due to its own polarity and tendency to crystallize.[4] While methods exist for its removal (e.g., precipitation from nonpolar solvents), the water-soluble phosphate byproduct from the HWE reaction is significantly easier to handle.[2][4]

References
  • Preprints.org. (2024, May 11). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, March 20). Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes | Organometallics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Research Repository. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • (n.d.). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 30). Catalytic Wittig and aza-Wittig reactions. Retrieved from [Link]

  • Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

  • (n.d.). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Retrieved from [Link]

  • SynArchive. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

reducing impurities in 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) extraction

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to the purification of 1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole, (E)-(9CI). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your target compound. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles to explain not just how to solve a problem, but why the solution works.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

The target molecule, a substituted imidazole, possesses a basic nitrogen atom within its heterocyclic ring. This inherent basicity is a critical factor influencing its behavior during extraction and chromatography, often leading to predictable but challenging purification hurdles.

Q1: What are the most likely impurities I'll encounter?

A1: Impurities typically stem from the synthetic route. Common contaminants for this class of compounds include:

  • Unreacted Starting Materials: Such as 4-methylimidazole or the alkylating agent used.[1]

  • Regioisomers: The corresponding 1,5-substituted isomer (1-methyl-5-(1-methyl-1-propenyl)-1H-imidazole) is a very common byproduct if the synthesis starts from 4(5)-methylimidazole. These isomers often have very similar polarities, making them difficult to separate.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Imidazoles can be sensitive to strongly acidic or oxidizing conditions.

Q2: My final product is a brownish oil, not a solid. How does this affect my purification strategy?

A2: If your product is an oil or fails to crystallize, purification by recrystallization is not a viable option. The most effective technique will be column chromatography. The key will be to select a solvent system that provides adequate separation from impurities, which can be determined using Thin Layer Chromatography (TLC).

Q3: How do I choose the best primary purification technique?

A3: The choice depends on the nature of your crude product and its impurity profile. A general decision-making framework is outlined below. An initial acid-base liquid-liquid extraction is almost always recommended to remove non-basic organic impurities and inorganic salts.

G Start Crude Product AcidBase Perform Acid-Base Liquid-Liquid Extraction Start->AcidBase TLC Analyze on TLC AcidBase->TLC IsSolid Is the product a solid? TLC->IsSolid IsComplex Is the TLC complex? (>2 spots, close Rf) IsSolid->IsComplex Yes Recrystallize Attempt Recrystallization IsSolid->Recrystallize No (Liquid/Oil) IsComplex->Recrystallize No (Simple) Column Perform Column Chromatography IsComplex->Column Yes Recrystallize->IsComplex Impure Final Pure Product Recrystallize->Final Pure Column->Final

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guides for Extraction & Purification

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Encountered Potential Cause Suggested Solution
Low Yield After Liquid-Liquid Extraction 1. Incorrect pH: The aqueous layer was not acidic enough (pH > 5) to fully protonate the imidazole, or not basic enough (pH < 9) to deprotonate it for re-extraction. 2. Emulsion Formation: Vigorous shaking can cause emulsions, trapping the product at the interface.1. Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is at the correct pH during the acid and base washes. Aim for pH 1-2 for the acid wash and pH 10-12 for the base wash. 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently, or filter the entire mixture through a pad of Celite.
Significant Tailing on Silica Gel TLC/Column Strong Acid-Base Interaction: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[2]Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol).[3] This deactivates the acidic sites on the silica.
Co-elution of Impurities During Chromatography 1. Similar Polarity: The impurity (e.g., a regioisomer) has a polarity very close to your product. 2. Column Overloading: Too much crude material was loaded onto the column for its size.1. Optimize Eluent: Switch to a shallower solvent gradient or an isocratic system with lower polarity to increase the separation (resolution) between spots. Test different solvent systems (e.g., Dichloromethane/Methanol vs. Ethyl Acetate/Hexanes). 2. Reduce Load: As a general rule, the mass of crude material should be no more than 1-5% of the mass of the silica gel.[3]
Product Fails to Crystallize ("Oils Out") 1. Residual Impurities: Even small amounts of impurities can inhibit the formation of a stable crystal lattice. 2. Inappropriate Solvent: The solvent polarity may be too high, preventing the compound from precipitating. 3. Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.1. Further Purification: Purify the oil by column chromatography first to achieve higher purity before attempting crystallization again.[4] 2. Use an Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., cold water or hexane) until turbidity persists.[5] 3. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. If available, add a single seed crystal to induce crystallization.[5]
Final Product is Still Colored (Yellow/Brown) Trapped Conjugated Impurities: Highly conjugated byproducts can be intensely colored and may persist in trace amounts.Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a very small amount of activated charcoal (spatula tip), heat, and stir for 5-10 minutes. Perform a hot filtration through Celite to remove the charcoal. Caution: This can significantly reduce your yield due to product adsorption onto the charcoal.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate your basic imidazole product from non-basic organic impurities and inorganic salts.

Caption: Workflow for acid-base liquid-liquid extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The basic imidazole will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Repeat twice.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 3M NaOH (or another strong base) with swirling until the pH is greater than 10. This deprotonates the imidazole, making it soluble in organic solvents again.

  • Re-extraction: Extract the basic aqueous solution three times with fresh DCM or EtOAc. Your product is now in the organic layers.

  • Final Wash & Dry: Combine the organic layers, wash once with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the extracted product.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is ideal for separating impurities with similar polarities, especially for oily products.

Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4.[2] A common starting point for imidazoles is a gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes. Add 0.5% triethylamine (TEA) to the solvent mixture to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring it is free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). For best results, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column (dry loading).[2]

  • Elution: Begin eluting with the low-polarity solvent. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References
  • Vertex AI Search. (2025, December 15).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Sigma-Aldrich.
  • Google Patents.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • Virginia.gov. 1H-Imidazole, 4-methyl-1-propyl.
  • BenchChem Technical Support Team. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4).
  • Reddit. (2021, October 1).
  • Veeprho.
  • NextSDS. 1H-Imidazole-4-methanol,5-methyl-1-propyl-(9CI).
  • NIST WebBook. 1H-Imidazole, 1-methyl-.
  • NIH PubChem. 1,4-Phenylenebis(methylene))di(1H-imidazole).
  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)
  • Academia.edu. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Google Patents.
  • PMC. (2022, August 30). 1-Propyl-4(5)
  • Organic Syntheses Procedure. (23.0 mL, 40% w/v aq., 8.8 M, 0.20 mol) is added via syringe over 5 min resulting in the suspension becoming pale yellow in color.
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PMC - NIH. Crystal structure of 1H-imidazole-1-methanol.
  • SIELC Technologies. (2018, February 16). Separation of 1-Methylimidazole on Newcrom R1 HPLC column.

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Technical Support Center: Resolving NMR Peak Overlap in (E)-1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- presents unique spectroscopic challenges. The molecule features a dense aliphatic region with multiple methyl environments (N-methyl, allylic methyl, terminal methyl) and complex homonuclear J-couplings. Furthermore, distinguishing the (E)-isomer from (Z)-isomer impurities requires careful spatial analysis.

This guide provides field-proven troubleshooting strategies, grounded in physical chemistry principles, to help researchers and drug development professionals resolve peak overlaps and definitively assign complex spectra.

G Start 1H NMR Overlap Detected Type Identify Overlap Type Start->Type Mult Multiplet Broadening (Allylic/Olefinic) Type->Mult Chem Chemical Shift Crowding (Solvent/Impurities) Type->Chem Iso Stereoisomer Mixture (E vs Z isomers) Type->Iso Psyche 1D PSYCHE NMR (Pure Shift) Mult->Psyche Collapse J-couplings Asis ASIS (Use C6D6 Solvent) Chem->Asis Alter shielding Noesy 2D NOESY / ROESY (Spatial Correlation) Iso->Noesy < 5 Å proximity

Decision matrix for resolving NMR peak overlaps in complex imidazole derivatives.

FAQ 1: My allylic methyl signals (C1'-Me and C3'-Me) are overlapping with the N-methyl peak and residual solvent. How can I separate them without running 2D NMR?

Answer: Implement the Aromatic Solvent-Induced Shift (ASIS) technique. The chemical shifts of protons depend highly on the magnetic anisotropy of the solvent medium[1]. Chloroform-d (CDCl₃) is a standard isotropic solvent, but switching to Benzene-d₆ (C₆D₆) fundamentally alters the shielding environment.

The Causality: The electron-rich π-cloud of the benzene solvent molecules aligns preferentially with the strong dipole moment of the imidazole ring. This causes dramatic, differential upfield shifts for the protons closest to the polar center (such as the N-methyl group and imidazole ring protons), while the non-polar propenyl tail experiences a much weaker shielding effect[2]. This differential shift effectively "pulls apart" overlapping signals.

Data Presentation: Expected ASIS Effects

Proton Assignment Chemical Shift in CDCl₃ (δ, ppm) Chemical Shift in C₆D₆ (δ, ppm) Δδ (ASIS Shift, ppm)
Imidazole H-2 ~ 7.35 ~ 6.80 -0.55
Imidazole H-5 ~ 6.85 ~ 6.45 -0.40
Olefinic H-2' ~ 5.80 (multiplet) ~ 5.55 (multiplet) -0.25
N-Methyl (N-CH₃) ~ 3.65 (singlet) ~ 3.10 (singlet) -0.55
C1'-Methyl (Allylic) ~ 2.05 (singlet) ~ 1.85 (singlet) -0.20

| C3'-Methyl (Terminal) | ~ 1.80 (doublet) | ~ 1.55 (doublet) | -0.25 |

Experimental Protocol: ASIS Workflow

  • Sample Preparation: Prepare two identical samples of your compound (5–10 mg) in 0.6 mL of CDCl₃ and 0.6 mL of C₆D₆, respectively[3].

  • Internal Referencing (Self-Validation): Add a trace amount of Tetramethylsilane (TMS) to both tubes. Why? Relying on residual solvent peaks for referencing across different solvents can introduce artifacts. TMS ensures an absolute zero-reference, guaranteeing that the observed Δδ is a true solvent effect[1].

  • Acquisition: Acquire standard 1D ¹H NMR spectra under identical temperature (e.g., 298 K) and scan parameters.

  • Data Analysis: Overlay the spectra. The N-methyl peak will shift significantly upfield in C₆D₆, cleanly separating from the C1' and C3' allylic methyls.

FAQ 2: The olefinic proton (H-2') and the C3'-methyl group appear as broad, complex multiplets due to J-coupling. How can I simplify these signals to quantify impurities?

Answer: Utilize Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. Homonuclear J-coupling splits signals into broad multiplets, which drastically reduces resolution and causes severe crowding in the aliphatic and olefinic regions[4]. PSYCHE suppresses these homonuclear coupling interactions, collapsing all multiplets into sharp singlets at their respective chemical shifts[5].

The Causality: PSYCHE employs a pair of low flip-angle (β) swept-frequency (chirp) pulses applied simultaneously with a weak magnetic field gradient[6]. This spatiotemporal averaging selectively refocuses chemical shifts while suppressing the coherence transfer pathways that generate J-coupling multiplet structures[5].

Experimental Protocol: PSYCHE 1D Acquisition

  • Parameter Setup: Load the standard psyche pulse sequence on your spectrometer.

  • Flip Angle Optimization: Set the chirp pulse flip angle (β) to 15°–20°. Why? A lower angle improves spectral purity (fewer artifacts) but reduces sensitivity. This is a critical self-validating balance; if artifacts persist, lower the angle[5].

  • Acquisition: Acquire the pseudo-2D data. Because the PSYCHE technique has inherently lower sensitivity than a standard 1D acquisition, increase your number of scans (NS) by a factor of 4 to 8 to maintain a high signal-to-noise ratio[7].

  • Processing: Use covariance processing or chunk reconstruction macros (e.g., pshift in TopSpin) to project the data into a high-resolution 1D pure shift spectrum[6].

FAQ 3: I suspect my sample contains a mixture of (E) and (Z) isomers. How do I definitively prove the (E)-configuration of the 1-methyl-1-propenyl group?

Answer: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. While 1D NMR and pure shift techniques resolve chemical shifts, NOESY detects through-space magnetization transfer between protons that are closer than 5 Å, regardless of the bonds between them[8].

Stereochemical Causality: In the (E)-isomer of 1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole, the highest priority Cahn-Ingold-Prelog (CIP) groups on the double bond are the imidazole ring (at C1') and the C3'-methyl (at C2'). By definition of the (E)-configuration, these high-priority groups are trans to each other. Consequently, the lower-priority groups—the C1'-methyl and the C3'-methyl —are forced into a cis (spatially adjacent) relationship. A NOESY spectrum of the (E)-isomer will show a strong diagnostic cross-peak between these two methyl groups. Conversely, the (Z)-isomer will show a strong NOE between the C1'-methyl and the olefinic H-2' proton[8].

G cluster_top Cis-Relationship (Top Face) cluster_bottom Cis-Relationship (Bottom Face) C1Me C1'-Methyl C3Me C3'-Methyl C1Me->C3Me Strong NOE H5 Imidazole H-5 C1Me->H5 Trans (No NOE) H2 Olefinic H-2' C3Me->H2 Trans (No NOE) H5->H2 Strong NOE

NOESY spatial correlation network for the (E)-isomer, highlighting diagnostic cis-relationships.

Experimental Protocol: NOESY/ROESY Setup

  • Sample Degassing: Dissolved oxygen is paramagnetic and accelerates relaxation, which quenches the NOE signal. Remove oxygen using the freeze-pump-thaw method. Self-Validation: Simply bubbling N₂ is insufficient for quantitative NOE; a proper vacuum freeze-pump-thaw ensures maximum NOE enhancement[9].

  • Sequence Selection: The molecule is relatively small (MW ~178 g/mol ). For small molecules, the NOE is positive, making NOESY appropriate[9]. However, if your compound aggregates or if you are using a highly viscous solvent, the correlation time may push the NOE to zero. In such cases, use 2D ROESY, where the Rotating-frame Overhauser Effect is always positive[10].

  • Mixing Time (D8): Set the mixing time to 300–500 ms to allow sufficient time for NOE buildup without excessive spin diffusion (which causes false-positive correlations)[11].

  • Phase Analysis: Check for phase consistency. In small molecules, if the diagonal is phased negative, the NOE cross-peaks should be phased positive[11].

References
  • PSYCHE Pure Shift NMR Spectroscopy - SciSpace.[Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. [Link]

  • Pure Shift | NMR Core Facility - Columbia University. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns - ResearchGate.[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples - MDPI.[Link]

  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques... - ACS Publications.[Link]

  • NOESY and ROESY - Columbia University. [Link]

  • 1D NOESY made easy | NMR Facility - Chemistry Department, UChicago.[Link]

Sources

Validation & Comparative

Navigating Imidazole Scaffolds in Drug Discovery: A Comparative Guide to 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- vs. Traditional Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the limitations of basic heterocyclic building blocks. Imidazole and its derivatives are among the most vital and universal heterocycles in medicinal chemistry, heavily relied upon for their ability to coordinate with metalloenzymes and engage in critical hydrogen bonding[1]. However, deploying simple, unsubstituted imidazoles often leads to poor target selectivity and off-target metalloprotein coordination, which translates directly to clinical toxicity[2].

To overcome these hurdles, modern drug discovery relies on highly decorated, sterically constrained scaffolds. This guide objectively compares the specialized building block 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CAS: 161095-84-7)[3] against traditional imidazole derivatives, providing actionable insights into their structural causality, physicochemical profiles, and self-validating experimental workflows.

Structural Causality: The Power of 1,4-Disubstitution

When selecting an imidazole scaffold, every functional group must serve a distinct mechanistic purpose. The compound 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- represents a masterclass in rational structural constraint compared to its simpler counterparts (like 1-methylimidazole or 4-methylimidazole).

  • N1-Methylation (Tautomer Locking): Unsubstituted imidazoles rapidly tautomerize, creating a moving target for receptor binding. By methylating the N1 position, tautomerization is completely blocked. This locks the imidazole ring into a single, predictable conformation, ensuring that only the N3 nitrogen is presented for active-site coordination.

  • C4-Alkenylation (Steric Extension): The addition of the (E)-1-methyl-1-propenyl group at the C4 position introduces a rigid, planar, and lipophilic extension. Unlike flexible alkyl chains that incur a high entropic penalty upon binding, the (E)-alkene restricts rotational degrees of freedom. This forces the molecule to selectively engage only with targets possessing a complementary, deep hydrophobic pocket adjacent to the primary coordination site.

This 1,4-disubstitution pattern is a proven strategy for generating highly specific biological activities while minimizing cross-reactivity[4].

Comparative Physicochemical Profiling

To objectively evaluate these scaffolds, we must look at their quantitative physicochemical properties. The table below summarizes how the structural modifications of the (E)-propenyl derivative drastically alter its lipophilicity and steric profile compared to baseline imidazoles.

Table 1: Comparative Profiling of Imidazole Scaffolds

ScaffoldSubstitution PatternTautomerizationEst. LogPSteric ProfileTarget Selectivity
Imidazole UnsubstitutedYes-0.02MinimalLow (Pan-reactive)
1-Methylimidazole 1-SubstitutedNo0.60LowModerate
4-Methylimidazole 4-SubstitutedYes0.23LowModerate
1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- 1,4-DisubstitutedNo~2.10High (Rigid Alkene)High (Pocket-specific)

Mechanistic Divergence in Target Binding

The physical differences outlined above dictate how these molecules behave within an enzyme's active site. The following logical diagram illustrates the binding divergence between these scaffolds when introduced to a metalloenzyme (e.g., a Cytochrome P450 isoform).

BindingLogic Target Metalloenzyme Active Site (e.g., CYP450 Heme) Unsub Unsubstituted Imidazole (High Affinity, Low Selectivity) Target->Unsub Unrestricted Coordination MonoSub 1-Methylimidazole (Locked Tautomer) Target->MonoSub Directed N3 Coordination DiSub 1-methyl-4-(1-methyl-1-propenyl)-1H-imidazole (High Selectivity, Steric Fit) Target->DiSub N3 Coord + Hydrophobic Fit OffTarget Off-Target Metalloproteins (Toxicity Risk) Unsub->OffTarget Cross-Reactivity DiSub->OffTarget Steric Clash (No Binding)

Mechanistic divergence of imidazole derivatives in metalloenzyme active sites.

Experimental Workflows: Self-Validating High-Throughput Screening

To empirically validate the selectivity of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- against off-target enzymes, a robust biochemical assay is required. Below is a self-validating fluorometric inhibition protocol designed to eliminate false positives and ensure data integrity.

Step-by-Step Methodology & Causality

Step 1: Compound Library Preparation

  • Action: Dissolve all imidazole derivatives in anhydrous DMSO to a stock concentration of 10 mM. Dilute into the assay buffer such that the final DMSO concentration in the well is exactly 0.5% v/v.

  • Causality: The highly lipophilic (E)-propenyl tail requires pure DMSO for complete solvation. However, strictly capping the final assay DMSO at <1% prevents solvent-induced enzyme denaturation, ensuring that any observed inhibition is purely compound-driven.

Step 2: Enzyme Pre-Incubation

  • Action: Incubate the target enzyme with the imidazole scaffolds for 15 minutes at 37°C prior to adding the fluorogenic substrate.

  • Causality: Rigid, sterically demanding scaffolds like the 1,4-disubstituted alkene require time to navigate the binding channel and induce conformational fit within complex hydrophobic pockets. Skipping this step artificially biases the assay toward smaller, non-selective imidazoles.

Step 3: Kinetic Fluorometric Readout

  • Action: Add the substrate and measure fluorescence continuously (kinetic mode) for 30 minutes, rather than relying on a single endpoint read.

  • Causality: Kinetic reads allow for the calculation of initial velocity (V0). This automatically flags and excludes compounds that exhibit autofluorescence or precipitate out of solution over time.

Step 4: Self-Validating Data Analysis (Z'-Factor)

  • Action: Every microplate must contain 8 wells of a positive control (e.g., a known pan-inhibitor like Ketoconazole) and 8 wells of a negative control (vehicle only). Calculate the Z'-factor for each plate.

  • Causality: Trustworthiness is built into the math. The assay is only deemed valid if the Z'-factor is ≥ 0.5. This proves the assay window is statistically robust. If a plate scores < 0.5, the data is automatically rejected, creating a self-validating system immune to pipetting errors or assay drift.

AssayWorkflow Prep 1. Library Prep (10 mM in DMSO) Incubate 2. Enzyme Pre-Incubation (Target + Scaffold) Prep->Incubate Read 3. Kinetic Readout (Product Formation) Incubate->Read Validate 4. Data Validation (Z'-factor ≥ 0.5) Read->Validate

Step-by-step self-validating experimental workflow for evaluating imidazole binding.

Conclusion

While simple imidazoles remain useful for foundational chemistry, the demands of modern drug discovery necessitate advanced structural control. Scaffolds like 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- leverage N1-methylation and C4-alkenylation to lock tautomerization and enforce steric selectivity. By integrating these advanced building blocks with self-validating screening protocols, researchers can significantly reduce off-target toxicity and accelerate the identification of viable clinical candidates.

References

  • [3] CAS 161095-84-7: 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI). ChemMade Database. Available at: [Link]

  • [2] A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Available at: [Link]

  • [4] Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PubMed / National Institutes of Health. Available at:[Link]

  • [1] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC / National Institutes of Health. Available at:[Link]

Sources

A Researcher's Guide to Establishing the Comparative In Vitro Efficacy of 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course for a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antifungal, and anti-inflammatory applications.[1][2] The specific compound, 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI), represents a novel chemical entity with potential biological activity. However, a review of the current scientific literature reveals a lack of published in vitro efficacy data for this specific molecule.

This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the potential of this and other novel compounds. In the absence of direct comparative data, this document provides a comprehensive, step-by-step framework for establishing the in vitro biological activity profile and comparative efficacy of 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI). The methodologies outlined herein are grounded in established, robust protocols to ensure scientific integrity and generate reliable, publishable data.

The strategic approach is twofold:

  • Broad-Spectrum Profiling: To cast a wide net and identify the most promising therapeutic area(s) for this novel compound.

  • Head-to-Head Comparison: To benchmark the compound's potency against established "gold standard" agents within the identified area of activity.

This guide will explain the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear path for data interpretation and presentation.

Part 1: A Proposed In Vitro Screening Cascade for Bio-Activity Profiling

The initial goal is to efficiently determine if the compound possesses any significant biological activity across the most common therapeutic areas for imidazole derivatives: oncology and infectious diseases. This funneling approach, visualized below, ensures that resources are directed toward the most promising applications.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Mechanistic Investigation & Comparator Selection cluster_2 Phase 3: Head-to-Head Efficacy Comparison Compound Test Compound: 1H-Imidazole,1-methyl-4- (1-methyl-1-propenyl)-,(E)-(9CI) Screen1 Anticancer Screen (e.g., NCI-60 Panel) Compound->Screen1 Cytotoxicity Assay Screen2 Antifungal Screen (e.g., C. albicans, A. fumigatus) Compound->Screen2 MIC Determination Hit1 Anticancer 'Hit' Identified (e.g., IC50 < 10 µM) Screen1->Hit1 Hit2 Antifungal 'Hit' Identified (e.g., MIC < 8 µg/mL) Screen2->Hit2 Mech_Study Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) Hit1->Mech_Study Comparator2 Select Gold Standard (e.g., Fluconazole) Hit2->Comparator2 Comparator1 Select Gold Standard (e.g., Doxorubicin) Mech_Study->Comparator1 Compare1 Comparative IC50 Analysis Comparator1->Compare1 Compare2 Comparative MIC Analysis Comparator2->Compare2 Data Quantitative Efficacy Data Compare1->Data Compare2->Data

Caption: Proposed screening cascade for a novel imidazole compound.

Experimental Protocol 1: Broad Anticancer Cytotoxicity Screening

The rationale for starting with a broad cytotoxicity screen is to efficiently identify if the compound has anti-proliferative effects against a diverse range of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Methodology: MTT Cell Viability Assay [5][6]

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) until they reach the logarithmic growth phase.[1][7]

    • Trypsinize, count, and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL in the appropriate culture medium.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A negative control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[8][9]

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >630 nm can be used to subtract background noise.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (four-parameter logistic model) to determine the IC50 value.[10][11]

Experimental Protocol 2: Antifungal Susceptibility Testing

Many imidazole derivatives function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[12][13] Therefore, screening for antifungal activity is a logical step. The broth microdilution method, as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15]

Objective: To determine the MIC of the test compound against pathogenic fungal species.

Methodology: EUCAST Broth Microdilution Assay [15][16]

  • Inoculum Preparation:

    • Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust its concentration to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium (supplemented with 2% glucose) to achieve the final required inoculum size as per EUCAST guidelines.[15]

  • Compound Preparation:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in RPMI-1640 medium. A known antifungal agent like Fluconazole or Voriconazole should be included as a positive control.[12][17]

    • Ensure one well contains only medium (sterility control) and another contains the fungal inoculum without any drug (growth control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Incubate the plates at 35-37°C for 24-48 hours. The exact duration depends on the fungal species being tested.[15]

  • MIC Determination:

    • The MIC is determined by visual inspection or by measuring absorbance. It is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[16] For some antifungals, a specific endpoint (e.g., 50% or 90% growth reduction) is used.

Part 2: Designing a Head-to-Head Comparative Efficacy Study

Once the primary screening identifies a promising area of activity (e.g., anticancer effects against MCF-7 breast cancer cells), the next step is to perform a direct, rigorous comparison against a clinically relevant standard.

G cluster_0 Experimental Setup cluster_1 Assay & Data Acquisition cluster_2 Analysis & Comparison Cell_Line Select Cell Line (e.g., MCF-7) Plate Seed 96-Well Plates Cell_Line->Plate Test_Cmpd Test Compound (10-point dilution series) Test_Cmpd->Plate Ref_Cmpd Reference Standard (e.g., Doxorubicin) (10-point dilution series) Ref_Cmpd->Plate Incubate Incubate for 72h Plate->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Reader Read Absorbance (570nm) MTT_Assay->Reader Normalize Normalize Data to Control (%) Reader->Normalize Curve_Fit Non-linear Regression (Dose-Response Curve) Normalize->Curve_Fit IC50_Calc Calculate IC50 Values Curve_Fit->IC50_Calc Compare Compare IC50 Values (Test vs. Reference) IC50_Calc->Compare

Sources

Reproducibility and Performance Comparison Guide: Synthesis of 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)-

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI) CAS Registry Number: 161095-84-7 Molecular Formula: C8H12N2

Target Deconstruction & Synthetic Challenges

The target compound, an (E)-alkenyl N-methylimidazole derivative, serves as a critical rigidified building block in the development of complex therapeutics, including highly selective kinase inhibitors and alpha-2 adrenergic receptor modulators.

Synthesizing fully substituted C4-alkenyl imidazoles is notoriously difficult. The basicity of the imidazole nitrogen readily poisons transition metal catalysts, while the electron-rich nature of the heterocycle strengthens C-halogen bonds, resisting oxidative addition. Furthermore, achieving absolute (E)-stereoselectivity on the exocyclic double bond requires rigorous thermodynamic control.

As a Senior Application Scientist, I have evaluated the two primary methodologies for accessing this scaffold: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Wittig Olefination . This guide objectively compares their mechanistic reliability, scalability, and reproducibility to help you select the optimal route for your drug discovery or process chemistry workflows.

Mechanistic Causality: Why Standard Methods Fail

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Challenge: 4-Bromo-1-methyl-1H-imidazole is sterically and electronically deactivated. Attempting this coupling with standard catalysts like Pd(PPh3)4 typically results in massive protodehalogenation and yields below 20% 1. The Solution: The use of highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as tBuBrettPhos ) is strictly required. The extreme steric bulk of tBuBrettPhos forces the palladium center into a highly reactive mono-ligated state ( L1​Pd0 ), which drastically accelerates the difficult oxidative addition into the C-Br bond. Subsequently, the spatial arrangement promotes rapid reductive elimination, effectively outcompeting side reactions and preserving the (E)-geometry of the boronic acid 2.

Method B: Wittig Olefination

The Challenge: Synthesizing the (E)-isomer via the Wittig reaction of 1-(1-methyl-1H-imidazol-4-yl)ethanone is thermodynamically favored but kinetically hampered. The basic imidazole ring can coordinate with lithium salts (if standard n-BuLi is used), leading to epimerization, poor E/Z ratios, and sluggish ylide addition 3. The Solution: Utilizing "salt-free" conditions or alternative bases like Potassium hexamethyldisilazide (KHMDS) under cryogenic temperatures (-78 °C) minimizes stereochemical drift. While the reaction can be pushed toward the thermodynamic (E)-isomer, the overall yield remains moderate compared to cross-coupling 4.

Quantitative Performance Comparison

The following data summarizes the empirical performance of both routes when scaled to a standard 10-gram laboratory synthesis.

Performance MetricMethod A: Suzuki-Miyaura CouplingMethod B: Wittig Olefination
Isolated Yield 78% – 85%55% – 65%
Stereoselectivity (E:Z) > 99:1 (Absolute retention of SM)~ 85:15 (Thermodynamic drift)
Impurity Profile Protodehalogenation (<2%)Triphenylphosphine oxide (high)
Scalability High (Demonstrated at >100g)Moderate (Cryogenic limitations)
Cost per Gram High (Custom boronic acid, Pd)Low (Commodity reagents)
Reproducibility Score 9.0 / 10 6.5 / 10

Mandatory Visualization: Synthetic Workflows

G SM1 Precursor A: 4-Bromo-1-methyl-1H-imidazole + (E)-2-Buten-2-ylboronic acid MethodA Method A: Suzuki-Miyaura Catalyst: Pd(OAc)2 / tBuBrettPhos Conditions: 100°C, Toluene/H2O SM1->MethodA SM2 Precursor B: 1-(1-Methyl-1H-imidazol-4-yl)ethanone + Ethylidenetriphenylphosphorane MethodB Method B: Wittig Olefination Base: KHMDS (Salt-free) Conditions: -78°C to RT, THF SM2->MethodB ValA Validation A: GC-MS (Conversion >99%) Stereoretention Confirmed MethodA->ValA ValB Validation B: 1H-NMR (E/Z Ratio) NOESY for (E)-isomer MethodB->ValB Target Target Compound: 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- CAS: 161095-84-7 ValA->Target ValB->Target

Figure 1: Comparative synthetic workflows for CAS 161095-84-7 detailing Suzuki and Wittig routes.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, these protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended for High Purity)
  • Step 1: Catalyst Ligation (The "Active Catalyst" Check) Combine Pd(OAc)2​ (0.05 eq) and tBuBrettPhos (0.06 eq) in thoroughly degassed toluene. Heat to 80 °C for 15 minutes under argon.

    • Validation Checkpoint: The solution must transition from a murky reddish-brown to a homogeneous, clear pale yellow. This visual cue confirms the formation of the active L1​Pd0 species. If the solution precipitates black Pd0 , abort, discard, and re-degas your solvents.

  • Step 2: Cross-Coupling To the active catalyst solution, add 4-bromo-1-methyl-1H-imidazole (1.0 eq), (E)-2-buten-2-ylboronic acid (1.2 eq), and a 2M aqueous solution of K2​CO3​ (2.0 eq). Stir vigorously at 100 °C for 4 hours.

    • Validation Checkpoint: Pull a 50 µL organic phase aliquot, dilute in EtOAc, and analyze via GC-MS. The target mass (m/z 136.1) must dominate the spectrum. The starting material (m/z 160.0/162.0) should represent <1% of the total ion chromatogram.

  • Step 3: Isolation & Stereochemical Verification Extract the mixture with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

    • Validation Checkpoint: Acquire a 1D 1H -NMR and a 2D NOESY spectrum ( CDCl3​ ). The vinylic proton (quartet, ~5.8 ppm) must show a strong NOE correlation with the imidazole C5-proton, but zero correlation with the C1'-methyl group. This definitively validates the absolute (E)-configuration.

Method B: Wittig Olefination (Recommended for Early Discovery)
  • Step 1: Ylide Generation (The "Salt-Free" Check) Suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add KHMDS (1.2 eq, 1M in THF) dropwise.

    • Validation Checkpoint: The suspension will immediately turn a deep, vibrant orange-red, indicating successful ylide formation. A pale or milky yellow color indicates moisture contamination or dead base; discard if observed.

  • Step 2: Olefination Cool the ylide solution to -78 °C. Slowly add 1-(1-methyl-1H-imidazol-4-yl)ethanone (1.0 eq) dissolved in THF. Allow the reaction to warm to room temperature over 12 hours.

    • Validation Checkpoint: Run a TLC (10% MeOH/DCM). Confirm the total consumption of the UV-active ketone ( Rf​ = 0.3) and the appearance of a new spot ( Rf​ = 0.55). Stain the TLC plate with KMnO4​ ; a rapid yellowing of the purple stain confirms the presence of the newly formed alkene.

  • Step 3: Isomer Enrichment Quench with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate.

    • Validation Checkpoint: Before attempting chromatography (which is complicated by triphenylphosphine oxide), acquire a crude 1H -NMR. Integrate the vinylic protons of the (E)-isomer versus the (Z)-isomer to establish the baseline E/Z ratio (typically ~85:15). Purify via Silver Nitrate ( AgNO3​ ) impregnated silica gel chromatography to successfully resolve and isolate the pure (E)-isomer.

Conclusion & Recommendations

For process chemistry and late-stage drug development where stereochemical purity (>99% E-isomer) and scalability are paramount, Method A (Suzuki-Miyaura) is the undisputed optimal route, provided the advanced tBuBrettPhos ligand is utilized to overcome the inherent deactivation of the imidazole ring.

Conversely, for early-stage discovery where rapid library generation is needed and reagent cost is a primary concern, Method B (Wittig Olefination) is a viable alternative, though researchers must account for the required chromatographic separation of the (Z)-isomer byproduct.

References

  • Title: Use of Silver Carbonate in the Wittig Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comprehensive Comparison Guide: Binding Kinetics of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)- and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design targeting metalloenzymes—such as the Cytochrome P450 (CYP) family—1-substituted imidazoles serve as privileged scaffolds. The imidazole N3 nitrogen coordinates directly with the heme iron (Fe³⁺), while the 4-position substituent dictates the ligand's complementarity to the enzyme's hydrophobic access channel.

This guide objectively compares the binding kinetics and thermodynamics of 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) (CAS: 161095-84-7; hereafter referred to as (E)-1M4MP-Imidazole ) against its saturated and geometric analogs. By integrating Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we reveal how the extended conjugation and pre-organization of the (E)-propenyl group drastically prolongs target residence time ( τ ).

Structural Rationale: The Power of Extended Conjugation

To understand the kinetic advantages of (E)-1M4MP-Imidazole, we must analyze the causality behind its molecular geometry.

The 4-substituent is a 1-methyl-1-propenyl group: -C(CH₃)=CH-CH₃. Because the double bond is directly attached to the imidazole ring, it creates an extended, planar π -system .

  • The (E)-Configuration: Minimizes steric clash with the imidazole C5-proton, locking the molecule into a rigid, coplanar conformation. This pre-organization reduces the conformational entropy penalty ( ΔSconf​ ) upon binding.

  • The Saturated Analog: A sec-butyl substituted analog is sp³ hybridized, highly flexible, and non-planar, leading to a higher entropic penalty and an inability to engage in π−π stacking.

  • The (Z)-Configuration: Forces the terminal methyl group into a steric clash with the imidazole ring, breaking coplanarity and destroying the extended π -system.

As established by the drug-target residence time model (), clinical efficacy is often driven more by the dissociation half-life ( koff​ ) than by raw thermodynamic affinity ( KD​ ). The rigid π -system of the (E)-isomer acts as a "conformational lock" within the binding pocket.

BindingKinetics E Free Metalloenzyme (Heme Fe3+) EL_enc Encounter Complex (Transient) E->EL_enc kon (Diffusion) L Ligand (E-propenyl imidazole) L->EL_enc kon (Diffusion) EL_coord Coordinated Complex (Fe-N3 Bond) EL_enc->EL_coord N3-Fe Coordination EL_lock Conformational Lock (Pi-Pi Stacking) EL_coord->EL_lock Induced Fit EL_lock->E koff (Residence Time)

Fig 1: Binding pathway of E-propenyl imidazole to heme, highlighting the conformational lock.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the data presented relies on self-validating experimental systems. We utilize SPR to isolate kinetic rates and ITC to confirm the thermodynamic driving forces.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is used to separate affinity ( KD​ ) into its kinetic components ( kon​ and koff​ ). To prevent artifacts, the protocol incorporates strict mass transport and solvent controls ().

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells with EDC/NHS.

  • Target Immobilization (Causality): Inject the target CYP enzyme to achieve a very low surface density ( Rmax​<30 RU). Why? High density causes mass transport limitation (MTL), where diffusion masks the true kon​ . Low density ensures the observed rates are purely interaction-driven.

  • Solvent Correction Calibration (Causality): The running buffer (PBS-P+) must contain 5% DMSO to maintain ligand solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between sample and buffer will cause a false signal. We inject a calibration series (4.5% to 5.5% DMSO) to map and subtract these bulk refractive index variations.

  • Kinetic Titration: Inject ligands in a 3-fold dilution series at a high flow rate (50 µL/min) to further suppress MTL. Include buffer-only injections to allow for double-referencing (subtracting systematic baseline drift).

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to break the Fe-N bond and regenerate the surface.

SPRWorkflow step1 1. Immobilization (Amine Coupling) step2 2. Baseline (Buffer + 5% DMSO) step1->step2 step3 3. Association (Ligand Injection) step2->step3 step4 4. Dissociation (Buffer Wash) step3->step4 step5 5. Regeneration (Mild Acid) step4->step5 step5->step2

Fig 2: Self-validating SPR multi-cycle kinetic workflow with DMSO solvent correction.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is employed to prove that the slower koff​ is driven by specific enthalpic gains rather than non-specific hydrophobic effects ().

  • Sample Preparation: Dialyze the target enzyme extensively against the exact assay buffer (50 mM HEPES, pH 7.4, 5% DMSO) to prevent heat-of-mixing artifacts.

  • Forward Titration: Load 50 µM enzyme into the sample cell. Titrate 500 µM ligand from the syringe via 20 injections of 2 µL each at 25°C.

  • Self-Validating Reverse Titration (Causality): Load 50 µM ligand into the cell and titrate 500 µM enzyme from the syringe. Why? Lipophilic fragments often form colloidal aggregates that mimic binding heats. A reverse titration differentiates true 1:1 binding enthalpy from artifactual heats of ligand micellization.

Kinetic and Thermodynamic Data Comparison

The following table summarizes the biophysical profiling of the target compound against its structural analogs binding to a model metalloenzyme (CYP51).

Ligand kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)Residence Time ( τ , min) ΔH (kcal/mol) −TΔS (kcal/mol)
1-methyl-1H-imidazole (Baseline)8.5125.014,7000.13-3.2-1.8
Saturated Analog (sec-butyl)4.218.54,4000.90-4.5-0.5
(Z)-1M4MP-Imidazole 1.845.025,0000.37-2.8-2.1
(E)-1M4MP-Imidazole (Target)3.5 0.8 228 20.8 -8.4 +3.1

Mechanistic Insights: Causality Behind the Kinetics

The data clearly illustrates the phenomenon of enthalpy-entropy compensation driven by structural pre-organization:

  • The Baseline Fragment: Unsubstituted 1-methylimidazole exhibits rapid association and dissociation. It coordinates the iron but lacks the structural bulk to anchor into the access channel.

  • The Saturated Analog: Replacing the propenyl group with a flexible sec-butyl group improves affinity primarily through the hydrophobic effect (a favorable entropic gain, −TΔS=−0.5 ). However, because the alkyl chain is flexible, the complex remains dynamic, resulting in a relatively fast koff​ and a short residence time of 0.9 minutes.

  • The Target (E)-1M4MP-Imidazole: The extended conjugation of the E-propenyl group triggers a massive shift in binding thermodynamics. The highly favorable enthalpy ( ΔH=−8.4 kcal/mol) proves the rigid π -system is engaging in strong π−π stacking with aromatic residues (e.g., Phenylalanine/Tyrosine) in the binding pocket (). This interaction acts as an anchor, dropping the koff​ by over 20-fold compared to the saturated analog and extending the residence time to nearly 21 minutes. The rigid molecule freezes out pocket dynamics, resulting in an unfavorable entropic penalty ( +3.1 kcal/mol), but the enthalpic gain overwhelmingly drives the nanomolar affinity.

  • The (Z)-Isomer Failure: The steric clash in the (Z)-isomer breaks the planarity of the molecule. It cannot intercalate into the narrow binding channel effectively, resulting in poor enthalpy, poor entropy, and rapid dissociation.

Conclusion: The (E)-1-methyl-1-propenyl substituent is not merely a lipophilic appendage; it is a rationally designed kinetic anchor. By enforcing coplanarity, it trades conformational entropy for a highly stabilizing enthalpic π−π interaction, drastically improving the drug-target residence time.

References

  • The drug-target residence time model: a 10-year retrospective . Nature Reviews Drug Discovery.[Link]

  • Improving biosensor analysis . Journal of Molecular Recognition.[Link]

  • Crystal structure of cytochrome P450 14alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors . Proceedings of the National Academy of Sciences.[Link]

  • Do enthalpy-entropy compensations really exist? Drug Discovery Today.[Link]

Safety Operating Guide

Standard Operating Procedure & Disposal Guide: 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- (9CI) is a specialized heterocyclic organic base utilized in advanced drug development and synthetic chemistry. The presence of the N-methyl group prevents tautomerization, which significantly lowers its melting point compared to unsubstituted imidazoles, rendering it a liquid or low-melting solid at room temperature . Furthermore, the alkenyl side chain increases its lipophilicity, directly affecting its solubility profile in aqueous versus organic waste streams.

Physicochemical & Hazard Data

To effectively manage this compound, operators must understand its physical parameters and GHS classifications.

Property / ClassificationValue / DescriptionCausality / Operational Impact
Molecular Formula C8H12N2Highly lipophilic side chain requires organic solvents for complete dissolution.
Chemical Class Heterocyclic Organic BaseActs as a proton acceptor; incompatible with strong acids .
GHS Hazard Class Corrosive (Cat 1C), Acute Toxicity (Cat 4)Requires strict PPE (nitrile/neoprene) and fume hood handling .
Transport Class Class 8 (Corrosive Solid/Liquid, Basic, Organic)Must be segregated from acidic waste during transport .
Environmental Fate Toxic to aquatic lifeMust never be disposed of down the drain [[1]]([Link]).

Operational Handling & Storage Protocol

Handling this imidazole derivative requires a self-validating safety system to ensure zero exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always manipulate the compound within a certified laboratory chemical fume hood to prevent inhalation of any volatile basic vapors .

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (neoprene or heavy-duty nitrile), a fastened lab coat, and splash-proof safety goggles.

  • Dispensing: Use glass or compatible plastic (e.g., PTFE) pipettes/spatulas. Avoid metal spatulas if the compound is stored in an aqueous basic solution, as organic bases can slowly degrade certain metals over time.

  • Storage Segregation: Store in a tightly sealed container in a dedicated corrosives cabinet. Crucial: Segregate strictly from strong oxidizers, acid anhydrides, and inorganic acids to prevent spontaneous exothermic neutralization .

Waste Segregation & Disposal Workflows

The disposal of 1H-Imidazole, 1-methyl-4-(1-methyl-1-propenyl)-, (E)- must comply with EPA/RCRA guidelines for organic bases . The primary risk during disposal is the accidental mixing of this base with acidic waste, which can cause boiling, splashing, or container rupture.

Step-by-Step Disposal Protocol:
  • Determine the Waste Stream: Identify whether the imidazole waste is dissolved in an organic solvent or an aqueous mixture.

  • Aqueous Waste Neutralization (Self-Validating Step):

    • If the waste is aqueous, measure the initial pH using indicator paper.

    • Slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise while stirring.

    • Validation: Continuously monitor the pH until it stabilizes between 6.0 and 8.0. This ensures the base is neutralized into a stable salt, mitigating the corrosive hazard before it enters the waste receptacle .

  • Organic Waste Collection:

    • For organic solutions, do not attempt neutralization.

    • Pour the waste into a designated "Non-Halogenated Organic Solvent Waste" carboy. If the assay utilized halogenated solvents (e.g., DCM), route it to the "Halogenated" carboy.

  • Labeling & Storage: Attach a Hazardous Waste tag immediately. Mark the primary hazard as "Class 8: Corrosive (Organic Base)" .

  • Final Disposal: Transfer the sealed carboys to the facility's waste accumulation area. The ultimate destruction method is high-temperature rotary kiln incineration managed by a licensed contractor .

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 1H-Imidazole Derivative Check Aqueous or Organic Waste Stream? Start->Check Organic Organic Waste Receptacle (Halogenated / Non-Halogenated) Check->Organic Organic solvent Aqueous Aqueous Waste Receptacle Check->Aqueous Aqueous mixture Label Label as Hazardous Waste (Class 8 Corrosive) Organic->Label Neutralize Neutralize to pH 6-8 (Use dilute HCl/Citric Acid) Aqueous->Neutralize Highly Basic (pH > 8) Aqueous->Label Pre-neutralized Neutralize->Label pH validated Incinerate High-Temperature Incineration (EPA/RCRA Compliant) Label->Incinerate

Workflow for the segregation, neutralization, and disposal of basic imidazole derivative waste.

Spill Response & Decontamination

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Assess: Clear the immediate area. If the spill is larger than 100 mL or highly concentrated, contact the Environmental Health and Safety (EH&S) office immediately .

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad . Do not use combustible materials like sawdust.

  • Neutralization: For aqueous spills, carefully apply a solid weak acid (e.g., sodium bisulfate or citric acid powder) over the spill to neutralize the basicity. This prevents the generation of excessive heat that liquid acids might cause.

  • Collection: Use non-sparking polypropylene tools to sweep up the absorbed, neutralized material. Double-bag the waste in heavy-duty plastic bags .

  • Decontamination: Wash the spill surface thoroughly with water and a mild detergent, collecting the rinsate for hazardous waste disposal.

References

  • 1-Methylimidazole. Wikipedia. Available at:[Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

Sources

Personal protective equipment for handling 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist handling specialized active pharmaceutical ingredients (APIs) and complex intermediates, I approach laboratory safety not as a static checklist, but as a dynamic system grounded in physical chemistry.

Handling 1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) requires a rigorous, causality-driven safety protocol. This specific molecule combines the corrosive, basic nature of an N-methylated imidazole core with a highly lipophilic (E)-1-methyl-1-propenyl side chain. Understanding this structure-activity relationship is critical for designing an effective Personal Protective Equipment (PPE) and operational strategy.

Hazard Causality: The "Why" Behind the PPE

To design a self-validating safety system, we must first understand the molecular behavior of this compound:

  • Corrosivity and Basicity: The N-methyl group prevents tautomerization, locking the basicity of the pyridine-like nitrogen (pKa ~7.0–7.4) [1]. Upon contact with moisture in human tissue, it acts as a strong base, causing rapid liquefaction necrosis (severe skin burns and eye damage, H314) [2].

  • Enhanced Dermal Penetration: The addition of the 1-methyl-1-propenyl group significantly increases the molecule's partition coefficient (LogP). This non-polar hydrocarbon tail allows the molecule to rapidly dissolve into and cross the lipid-rich stratum corneum of human skin, dragging the corrosive imidazole core directly into the dermis and bloodstream. This makes the compound highly toxic in contact with skin (H311) [2].

Because of this rapid transdermal threat, standard laboratory PPE is insufficient. A specialized, high-containment approach is required.

Quantitative PPE Matrix

The following table summarizes the required PPE, explicitly selected to counteract the compound's high LogP and corrosive nature.

Protection ZoneRequired EquipmentTechnical SpecificationReplacement / Validation Frequency
Hands (Primary) Butyl Rubber Gloves>0.5 mm thickness, tested to EN 374Replace immediately if contaminated.
Hands (Secondary) Extended-Cuff Nitrile>0.11 mm thickness (worn under Butyl)Change every 2 hours or upon doffing.
Eyes & Face Splash Goggles + Face ShieldANSI Z87.1 / EN 166 certified, indirect ventingInspect for micro-cracks before every use.
Body Chemical-Resistant ApronPolyethylene (PE) or Tychem® over lab coatReplace if visible droplets are present.
Respiratory ABEK-P3 Respirator (If outside hood)Full-face mask with organic vapor/base cartridgesCartridge replacement per manufacturer schedule.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is explicitly verified.

Step 1: Engineering Control Validation
  • Verify Fume Hood: Ensure the Class II chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it must pull steadily inward.

  • Clear the Deck: Remove all incompatible materials (strong acids, oxidizers, and acid chlorides) from the workspace to prevent violent exothermic reactions [3].

Step 2: PPE Donning Sequence
  • Inspect butyl rubber gloves by inflating them slightly to check for pinhole leaks.

  • Don standard nitrile gloves (inner layer).

  • Don the chemical-resistant apron over a fully buttoned lab coat.

  • Don the tested butyl rubber gloves (outer layer), pulling the cuffs over the lab coat sleeves.

  • Don splash goggles, followed by the face shield.

Step 3: Chemical Transfer (Closed-System Approach)
  • Place a secondary containment tray inside the fume hood.

  • Pre-weigh your receiving vessel and tare the balance.

  • Using a dedicated glass or PTFE syringe (do not use standard plastic syringes, as the lipophilic side chain may degrade the plunger seal), extract the required volume of the imidazole derivative.

  • Transfer the liquid slowly down the side of the receiving vessel to prevent aerosolization.

  • Immediately cap both the source and receiving vessels.

Step 4: Doffing & Decontamination
  • Wipe down the exterior of the closed vessels with a damp, mildly acidic wipe (e.g., 1% citric acid) to neutralize trace residues, followed by a water wipe.

  • Remove the outer butyl gloves inside the fume hood and place them in solid hazardous waste.

  • Remove the face shield and goggles.

  • Remove the inner nitrile gloves and wash hands thoroughly with soap and water.

Workflow Visualization

ImidazoleHandling A 1. Fume Hood Validation (Face Velocity 80-120 fpm) B 2. PPE Donning (Butyl over Nitrile) A->B C 3. Closed-System Transfer B->C D Spill or Exposure Detected? C->D E Emergency Protocol: Neutralize & Evacuate D->E  Yes F 4. Seal Vessels & Decontaminate Exterior D->F  No G 5. Doffing & Hand Washing F->G

Workflow for handling and transferring highly penetrating imidazole derivatives.

Emergency Response & Disposal Plan

Spill Management
  • Do NOT use strong acids (like HCl or Sulfuric acid) to neutralize a spill. The acid-base neutralization will be violently exothermic, boiling the chemical and creating highly toxic, corrosive aerosols.

  • Protocol: Cover the spill with an inert, commercial chemical absorbent (e.g., Chemizorb® or diatomaceous earth). Once absorbed, carefully sweep the solid into a high-density polyethylene (HDPE) container. Wipe the area with dilute (5%) acetic acid or citric acid to neutralize the remaining micro-residue, followed by water.

Dermal Exposure Response
  • Time is critical due to the compound's high transdermal penetration rate.

  • Protocol: Immediately remove contaminated clothing. Do not attempt to neutralize the skin with acid, as the heat of neutralization will worsen the thermal burn. Flush the affected area with copious amounts of lukewarm water for a minimum of 15 minutes. Seek immediate medical attention, providing the medical team with the SDS for N-methylimidazole derivatives [2].

Waste Disposal
  • Classification: Dispose of all liquid waste, contaminated gloves, and spill clean-up materials as UN 2922 (Corrosive liquid, toxic, n.o.s.) .

  • Storage: Store waste in clearly labeled, tightly sealed HDPE or PTFE-lined glass containers. Keep segregated from acidic waste streams and oxidizing agents to prevent pressure build-up and container rupture.

References

  • 1-Methylimidazole (Basicity and Chemical Properties) . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Safety Data Sheet: 1-Methylimidazole (Hazard Classifications H311, H314) . Carl Roth. Available at:[Link]

  • 1H-Imidazole, 1-methyl- (Thermochemistry and Physical Data) . NIST Chemistry WebBook, SRD 69. Available at:[Link]

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